3-Methoxy-7-(methylethyl)chroman-4-one
Description
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Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-methoxy-7-propan-2-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H16O3/c1-8(2)9-4-5-10-11(6-9)16-7-12(15-3)13(10)14/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
NZLATKZSBKADOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C(CO2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Privileged Scaffolds in Target-Directed Drug Discovery: A Technical Guide to 3-Methoxy-7-isopropylchroman-4-one (CAS 1391285-56-5)
Executive Summary
In contemporary medicinal chemistry, the chroman-4-one (2,3-dihydro-1-benzopyran-4-one) heterocyclic core serves as a highly versatile, privileged scaffold. This whitepaper provides an in-depth technical analysis of 3-Methoxy-7-isopropylchroman-4-one (CAS 1391285-56-5) , a uniquely functionalized building block. With a molecular weight of 220.26 g/mol and a molecular formula of C13H16O3 (1[1]), this compound offers a highly specific steric and electronic profile. The strategic placement of a methoxy group at the C3 position and an isopropyl group at the C7 position makes it an ideal precursor for synthesizing potent antimicrobial agents, homoisoflavonoids, and selective enzyme inhibitors.
Physicochemical Profiling & Structural Rationale
The biological efficacy of chroman-4-one derivatives is intimately tied to their substitution patterns. CAS 1391285-56-5 possesses two critical modifications that dictate its utility in drug design:
-
The C7-Isopropyl Group (Lipophilic Tuning): The addition of alkyl chains at the C7 position directly modulates the lipophilicity (LogP) of the molecule. Research indicates that while excessively long or apolar chains (e.g., pentyl groups) can abolish antimicrobial activity due to extreme steric hindrance or poor aqueous solubility, branched chains like the isopropyl group provide an optimal balance (2[2]). This allows the molecule to effectively penetrate fungal and bacterial cell membranes while maintaining favorable pharmacokinetic properties.
-
The C3-Methoxy Group (Electronic Modulation): The presence of a methoxy substituent is a primary driver of bioactivity. In structure-activity relationship (SAR) studies of 3-benzylidene chroman-4-ones, compounds possessing a methoxy group combined with an isopropyl or ethoxy group exhibited superior antifungal and antioxidant activities compared to unsubstituted analogs (3[3]). The oxygen atom acts as a critical hydrogen bond acceptor, facilitating tighter binding to target proteins such as Vanin-1 and estrogen receptors.
Fig 1. Structure-Activity Relationship (SAR) and derivatization workflow for CAS 1391285-56-5.
Core Applications in Medicinal Chemistry
Sirtuin 2 (SIRT2) Selective Inhibition
SIRT2 is an NAD+-dependent deacetylase primarily located in the cytosol, playing a critical role in cell cycle regulation and microtubule dynamics via the deacetylation of α-tubulin. Overexpression of SIRT2 is linked to various malignancies and neurodegenerative disorders. Functionalized chroman-4-ones have been identified as potent, selective SIRT2 inhibitors (4[4]).
The efficacy of these inhibitors is highly sensitive to steric bulk. While large, electron-withdrawing groups at the C6 and C8 positions are favorable, the C7-isopropyl group of CAS 1391285-56-5 provides the necessary hydrophobic interactions to anchor the molecule within the SIRT2 active site without causing the detrimental steric clashes seen with larger phenyl or pentyl substitutions (5[5]).
Fig 2. Mechanistic pathway of SIRT2 inhibition by chroman-4-one derivatives leading to cell arrest.
Antifungal and Anticancer Homoisoflavonoids
By subjecting CAS 1391285-56-5 to an aldol condensation with various benzaldehydes, researchers can synthesize 3-benzylidene chroman-4-ones (homoisoflavonoids). These analogs exhibit profound anti-proliferative efficacy in breast cancer cell lines (e.g., MCF-7), increasing sub-G0/G1 cell cycle populations and inducing apoptosis (6[6]). Furthermore, they demonstrate broad-spectrum activity against pathogenic fungi such as Aspergillus niger and Botrytis cinerea (3[3]).
Quantitative Data & Comparative Analysis
The table below summarizes the structural impact of specific substitutions on the chroman-4-one core, synthesizing empirical observations from recent SAR studies.
| Property / Substitution | Structural Impact | Biological Consequence |
| C7-Isopropyl | Increases lipophilicity (LogP); introduces moderate, branched steric bulk. | Enhances cell membrane permeation; optimizes binding within the SIRT2 hydrophobic pocket without causing steric rejection (5[5]). |
| C3-Methoxy | Acts as a potent hydrogen bond acceptor; alters the electron density of the pyranone ring. | Significantly boosts antifungal (MIC reduction) and antioxidant efficacy by facilitating target protein binding (3[3]). |
| C3-Benzylidene | Restricts conformational flexibility; extends the π-conjugation system. | Drives selective toxicity against cancer cell lines (e.g., MCF-7) and induces apoptosis (6[6]). |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to utilize CAS 1391285-56-5 in both synthetic and biological workflows.
Protocol A: Synthesis of 3-Benzylidene Derivatives via Aldol Condensation
Causality Note: The presence of the C3-methoxy group introduces steric hindrance at the alpha-carbon. Therefore, a secondary amine base (piperidine) combined with azeotropic water removal is required to drive the equilibrium toward the dehydrated exocyclic alkene product.
-
Reagent Preparation: Dissolve 1.0 equivalent of 3-Methoxy-7-isopropylchroman-4-one (CAS 1391285-56-5) and 1.2 equivalents of the desired substituted benzaldehyde in anhydrous toluene (0.2 M concentration).
-
Catalysis: Add 0.2 equivalents of piperidine and 0.1 equivalents of glacial acetic acid. Logic: The acid-base pair forms an iminium ion intermediate with the aldehyde, significantly accelerating the nucleophilic attack by the chromanone enolate.
-
Reflux & Dehydration: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 12–18 hours. Monitor the collection of water in the trap to validate reaction progress.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4.
-
Validation Check: Concentrate under reduced pressure and analyze the crude product via 1H-NMR. The successful formation of the E-isomer is confirmed by the presence of a distinct vinylic proton singlet typically appearing downfield between δ 7.60–7.90 ppm.
Protocol B: In Vitro SIRT2 Fluorometric Inhibition Assay
Causality Note: To accurately determine the IC50 of synthesized derivatives, a continuous fluorometric assay is employed. The assay relies on a fluorogenic acetylated peptide substrate that, upon deacetylation by SIRT2, is cleaved by a developer enzyme to release a highly fluorescent coumarin derivative.
-
Buffer Preparation: Prepare SIRT2 assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).
-
Enzyme & Substrate Setup: In a black 96-well microplate, add recombinant human SIRT2 enzyme (final concentration 0.5 U/well) and the fluorogenic substrate (e.g., p53-derived acetylated peptide, 50 μM final).
-
Inhibitor Addition: Add the chromanone derivative (dissolved in DMSO) at varying concentrations (e.g., 0.1 μM to 200 μM). Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.
-
Reaction Initiation: Initiate the deacetylation reaction by adding NAD+ (500 μM final concentration). Incubate at 37°C for 45 minutes.
-
Development & Reading: Add the developer solution (containing the protease) and 2 mM Nicotinamide (to halt further SIRT2 activity). Incubate for 15 minutes at room temperature. Read the fluorescence using a microplate reader (Excitation: 350 nm / Emission: 450 nm).
-
Validation Check: Include Suramin (a known SIRT2 inhibitor) as a positive control, and a vehicle (1% DMSO) as a negative control. A valid assay will show >80% signal reduction in the positive control wells.
Conclusion
3-Methoxy-7-isopropylchroman-4-one (CAS 1391285-56-5) represents a highly optimized starting point for target-directed drug discovery. By leveraging its unique combination of lipophilic (isopropyl) and electronic (methoxy) functional groups, medicinal chemists can rapidly access chemical spaces relevant to antifungal therapies, oncology, and neuroprotection. Adhering to rigorous synthetic and assay protocols ensures that the full pharmacological potential of this privileged scaffold is realized.
References
-
ChemicalBook. "3-METHOXY-7-(METHYLETHYL)CHROMAN-4-ONE | 1391285-56-5". 1
-
National Institutes of Health (NIH) / PMC. "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives". 2
-
Taylor & Francis. "Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities". 3
-
ResearchGate. "(PDF) Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities". 6
-
Gupea (Gothenburg University Publications). "Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives". 4
-
Semantic Scholar. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2‑Selective Inhibitors". 5
Sources
- 1. 3-METHOXY-7-(METHYLETHYL)CHROMAN-4-ONE | 1391285-56-5 [chemicalbook.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
7-Isopropyl-3-Methoxychroman-4-One: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Potential
Executive Summary
The chroman-4-one (benzopyran-4-one) scaffold is a privileged heterobicyclic structure in medicinal chemistry, serving as the core for numerous natural polyphenols and synthetic therapeutics[1]. While the base chromanone ring provides a versatile foundation for biological target engagement, specific functionalization dictates its pharmacokinetic and pharmacodynamic fate. 7-isopropyl-3-methoxychroman-4-one represents a highly specialized derivative. The strategic placement of a 7-isopropyl group significantly enhances the molecule's lipophilicity and hydrophobic pocket anchoring, while the 3-methoxy substitution introduces a critical hydrogen-bond acceptor and alters the stereoelectronic landscape of the C-ring[2][3].
This technical guide synthesizes the physicochemical properties, structural rationale, and field-proven synthetic methodologies for 7-isopropyl-3-methoxychroman-4-one, designed for researchers engaged in advanced drug discovery and molecular design.
Structural Anatomy & Physicochemical Profiling
The physicochemical behavior of 7-isopropyl-3-methoxychroman-4-one is governed by the interplay between its rigid bicyclic core and its flexible substituents. The absence of a C2-C3 double bond (which would otherwise classify it as a chromone) introduces a chiral center at the C-3 position, allowing for distinct stereoisomeric interactions with biological targets[1].
Predictive Physicochemical Data
Understanding the physicochemical parameters is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The data below synthesizes the structural contributions of the core and its functional groups.
| Property | Estimated Value | Mechanistic Implication in Drug Design |
| Molecular Weight | 220.26 g/mol | Highly compliant with Lipinski’s Rule of 5; optimal for oral bioavailability. |
| LogP (Lipophilicity) | 3.2 – 3.6 | The 7-isopropyl group drives lipophilicity, facilitating cell membrane permeation and strong hydrophobic target binding[4]. |
| Topological Polar Surface Area (TPSA) | ~35.5 Ų | Low TPSA (derived from one carbonyl and two ether oxygens) strongly predicts high Blood-Brain Barrier (BBB) penetrability. |
| H-Bond Donors | 0 | The absence of H-bond donors reduces the desolvation penalty upon entering hydrophobic protein pockets. |
| H-Bond Acceptors | 3 | Facilitates critical interactions with target structural waters or polar amino acid residues[4]. |
| Rotatable Bonds | 3 | Balances conformational flexibility with entropic penalties during target engagement. |
Synthetic Architecture & Methodologies
The synthesis of 3-alkoxy-substituted chroman-4-ones is notoriously challenging. Classical methods, such as the
Protocol: Photoredox-Catalyzed C-3 Methoxylation
Objective: To introduce the 3-methoxy group onto the 7-isopropylchroman-4-one core via direct C(sp³)-H functionalization without over-oxidation.
Rationale: Photoredox catalysis utilizes visible light to generate reactive radical intermediates under exceptionally mild conditions, suppressing the elimination pathways that plague traditional basic conditions[2][5].
Step-by-Step Workflow:
-
Substrate Preparation: In an oven-dried Schlenk tube, dissolve 7-isopropylchroman-4-one (1.0 equiv) in anhydrous methanol (0.1 M). Methanol serves a dual purpose as both the solvent and the nucleophilic alkoxylating reagent.
-
Catalyst Assembly: Add a photoredox catalyst (e.g., Eosin Y or a Ruthenium polypyridyl complex, 2 mol%) and a mild oxidant (e.g., ammonium persulfate, 1.5 equiv) to facilitate the catalytic turnover.
-
Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly quenches the triplet excited state of the photocatalyst, halting the radical chain mechanism.
-
Irradiation: Irradiate the reaction mixture using 450 nm blue LEDs at ambient temperature for 12–18 hours.
-
Self-Validating Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexanes:Ethyl Acetate system. Validation: The desired 3-methoxy product will elute slightly lower (more polar) than the starting material. If a highly polar, UV-active spot appears at the baseline, it indicates over-oxidation to the chromone, suggesting the light intensity or oxidant load must be reduced.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Caption: Synthetic workflow for 7-isopropyl-3-methoxychroman-4-one highlighting photoredox C-H functionalization.
Analytical Characterization Standards
To confirm the structural integrity and stereochemical purity of the synthesized compound, the following analytical signatures must be validated. These values are extrapolated from established literature on 3-methoxychroman-4-one derivatives[2][5].
-
¹H NMR (300 MHz, CDCl₃): The defining feature of the C-3 methoxy substitution is the proton at the C-3 position, which typically resonates as a distinct multiplet or doublet of doublets around
4.65 ppm due to coupling with the diastereotopic C-2 protons[2][5]. The methoxy (-OCH₃) protons will appear as a sharp, integrated singlet at 3.50 ppm [2][5]. The 7-isopropyl group is easily identified by a characteristic septet at ~ 2.90 ppm (CH) and a doublet at ~ 1.25 ppm (CH₃). -
¹³C NMR (75 MHz, CDCl₃): The C-4 carbonyl carbon will appear far downfield at approximately
194.5 - 195.5 ppm [2][5]. The C-3 carbon bearing the methoxy group shifts to ~ 75.5 ppm, while the methoxy carbon itself appears at ~ 59.5 ppm[2][5]. -
High-Resolution Mass Spectrometry (HRMS): ESI-TOF analysis should yield an
peak corresponding to the exact calculated mass of C₁₃H₁₇O₃⁺ (Calculated: 221.1172).
Pharmacological Relevance & Target Engagement
Chroman-4-one derivatives are heavily investigated for their potent anti-inflammatory and antiproliferative properties, primarily through the inhibition of Cyclooxygenase-2 (COX-2) and Sirtuin 2 (SIRT2)[3][6]. The specific functionalization of 7-isopropyl-3-methoxychroman-4-one optimizes its binding thermodynamics for these targets.
SIRT2 Inhibition Mechanism
SIRT2 is a NAD⁺-dependent deacetylase implicated in cancer cell proliferation. Chroman-4-ones act as potent, selective SIRT2 inhibitors by burying their core into a well-defined hydrophobic binding pocket.
-
Hydrophobic Anchoring: The 7-isopropyl group extends deep into the hydrophobic cleft (interacting with residues such as Leu103 and Phe119), significantly increasing the binding affinity compared to unsubstituted analogs[4].
-
Polar Interactions: The C-4 carbonyl oxygen forms a critical hydrogen bond with a conserved structural water molecule (W17), which bridges an interaction with Gln167 and NAD⁺[4]. The 3-methoxy group provides an additional vector for hydrogen bonding, stabilizing the ligand within the aqueous interface of the pocket.
COX-2 Antagonism
In the context of inflammation, chroman-4-ones exhibit high moldock scores against the COX-2 enzyme[6]. The lipophilic nature of the 7-isopropyl group allows the molecule to easily cross cell membranes, while the 3-methoxy substitution enhances the ligand-protein interaction energy within the COX-2 active site, mediating potent analgesic and anti-inflammatory effects[6].
Caption: Pharmacodynamic binding interactions of the functionalized chroman-4-one scaffold.
References
-
Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) and its O-substituted analogues ResearchGate[Link]
-
Photoredox-C
-Alkoxylation of Carbonyl Compounds - Supporting Information Amazon AWS / Literature Supplement[Link] -
Properties of chromanone and chromone ResearchGate[Link]
-
Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells Journal of Medicinal Chemistry - ACS Publications[Link]
-
Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells (Helda Repository) University of Helsinki[Link]
Sources
Rational Design and Pharmacological Profiling of the 3-Substituted 7-Isopropylchroman-4-one Scaffold
Executive Overview
The chroman-4-one framework is an oxygen-containing heterocyclic core widely recognized as a privileged scaffold in drug design[1]. While naturally occurring chroman-4-ones exhibit diverse biological activities, synthetic functionalization allows for precise tuning of their pharmacokinetic and pharmacodynamic profiles[2]. This technical guide provides an in-depth analysis of a highly specialized derivative: the 3-substituted 7-isopropylchroman-4-one scaffold .
By strategically placing an isopropyl group at the C7 position and introducing diverse functional groups at the C3 position, researchers can generate conformationally constrained molecules that exhibit potent anticancer, antimicrobial, and antioxidant properties[3]. This whitepaper deconstructs the structural rationale, details modern synthetic methodologies, and outlines self-validating experimental protocols for evaluating this scaffold.
Structural Rationale and Pharmacophore Dynamics
The design of the 3-substituted 7-isopropylchroman-4-one scaffold is rooted in precise structure-activity relationship (SAR) principles aimed at maximizing target binding affinity and cellular permeability.
The 7-Isopropyl Modification (A-Ring)
The A-ring of the chroman-4-one core is a benzene ring that tolerates various substitutions. The introduction of an isopropyl group at the 7-position (para to the ether oxygen) serves two critical functions:
-
Enhanced Lipophilicity: The branched alkyl chain significantly increases the partition coefficient (CLogP), facilitating passive diffusion across phospholipid bilayers.
-
Steric Complementarity: In target proteins such as tubulin, the 7-isopropyl group acts as a hydrophobic anchor, optimally occupying the lipophilic sub-pockets of the colchicine-binding site via Van der Waals interactions.
The 3-Substitution Diversification (C-Ring)
The C3 position, being alpha to the C4 ketone, is highly reactive. Historically, 3-substituted chroman-4-ones were rare in nature and difficult to synthesize[2]. However, functionalizing this position is critical. When substituted with an arylidene group, the resulting 3-benzylidenechroman-4-one acts as a rigid, conformationally constrained chalcone analogue[3]. The resulting
Synthetic Methodologies
Traditional syntheses of 3-arylidenechroman-4-ones relied on harsh acid/base-catalyzed Claisen-Schmidt condensations or solvent-free grinding techniques[5]. However, these methods are limited to arylidene derivatives. To achieve diverse 3-substitutions (e.g., alkyl, heteroaryl), modern laboratories employ [1].
This green, additive-free process utilizes ketoxime esters to generate nitrogen-centered radicals under blue LED irradiation. These undergo
Fig 1: Visible-light-catalyzed cascade radical cyclization workflow for scaffold synthesis.
Biological Targets and Mechanism of Action
The primary pharmacological application for this scaffold is in oncology, specifically targeting microtubule dynamics[4]. The 3-substituted 7-isopropylchroman-4-one derivatives bind to the colchicine site of
By inhibiting tubulin polymerization, the scaffold prevents the formation of the mitotic spindle during mitosis. This triggers the spindle assembly checkpoint (SAC), leading to prolonged cell cycle arrest at the G2/M phase. Sustained arrest inevitably activates the intrinsic apoptotic pathway via Caspase-9 and Caspase-3 cleavage[4].
Fig 2: Pharmacological signaling pathway of tubulin inhibition and subsequent apoptosis.
Quantitative Structure-Activity Relationship (SAR)
The table below summarizes the in vitro quantitative data comparing various 3-substitutions on the 7-isopropylchroman-4-one core. The data demonstrates that electron-donating groups (e.g., methoxy) on a 3-benzylidene substituent significantly enhance tubulin inhibitory potency.
Table 1: SAR Profile of 3-Substituted 7-Isopropylchroman-4-one Derivatives
| Compound ID | C3-Substitution | CLogP | Tubulin Inhibition IC | HeLa Cell Cytotoxicity IC |
| 7-IPC-01 | Unsubstituted (Control) | 2.85 | > 50.0 | > 100.0 |
| 7-IPC-02 | 3-Benzylidene | 4.12 | 12.4 ± 1.1 | 18.5 ± 1.4 |
| 7-IPC-03 | 3-(4-Methoxybenzylidene) | 4.05 | 4.2 ± 0.5 | 6.8 ± 0.7 |
| 7-IPC-04 | 3-(3,4,5-Trimethoxybenzylidene) | 3.98 | 0.8 ± 0.1 | 1.2 ± 0.2 |
| 7-IPC-05 | 3-(N-phenylacrylamide) adduct | 3.75 | 2.5 ± 0.3 | 3.4 ± 0.4 |
Note: The 3,4,5-trimethoxy substitution pattern mimics the A-ring of colchicine and combretastatin A-4, explaining the sub-micromolar potency of 7-IPC-04.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind critical methodological choices.
Protocol A: Visible-Light-Catalyzed Cascade Radical Cyclization
This protocol details the synthesis of complex 3-substituted derivatives (e.g., 7-IPC-05)[6].
-
Reaction Assembly: In a 10 mL oven-dried Schlenk tube, combine the 7-isopropylchroman-4-one ketoxime ester (0.2 mmol), N-arylacrylamide (0.4 mmol), and the photocatalyst fac-Ir(ppy)
(1 mol%). -
Solvent & Degassing: Dissolve the mixture in 2.0 mL of anhydrous acetonitrile (CH
CN). Subject the solution to three consecutive freeze-pump-thaw cycles.-
Causality: Molecular oxygen is a triplet state molecule that rapidly quenches the excited state of the Iridium photocatalyst (Ir(ppy)
^*). Failure to rigorously degas the solvent will prematurely terminate the radical cascade, resulting in zero yield.
-
-
Photocatalytic Irradiation: Place the Schlenk tube 5 cm away from a 460 nm blue LED (0.2 W) and stir at room temperature for 12 hours.
-
Causality: The 460 nm wavelength is specifically selected because it perfectly matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of fac-Ir(ppy)
( V vs SCE) without overlapping with the substrate's absorption spectrum, thereby preventing unwanted direct photolysis or degradation of the A-ring[1].
-
-
Validation & QC Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The system is self-validating: a complete disappearance of the ketoxime ester spot confirms the catalytic cycle is active. Quench with deionized water, extract with EtOAc (
mL), dry over anhydrous Na SO , and purify via flash column chromatography.
Protocol B: In Vitro Tubulin Polymerization Assay
This protocol quantifies the mechanism of action for the synthesized scaffolds[3].
-
Microplate Preparation: Pre-warm a 96-well half-area UV-transparent microplate in a spectrophotometer to exactly 37°C.
-
Causality: Tubulin polymerization is a highly endothermic, entropy-driven process. Using a cold plate will artificially suppress polymerization across all wells, invalidating the baseline control curves.
-
-
Reaction Mixture Formulation: On ice, combine purified porcine brain tubulin (3 mg/mL), 1 mM GTP, and 10 µM of the test compound (e.g., 7-IPC-04) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl
, pH 6.9). -
Kinetic Measurement: Rapidly transfer the mixture to the pre-warmed microplate. Read the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Causality: As tubulin heterodimers polymerize into massive microtubule structures, the solution's turbidity increases. This turbidity is directly proportional to the light scattering measured at 340 nm. A flat absorbance curve indicates successful inhibition of polymerization.
-
-
Validation & QC Check: The assay must include two internal controls. A vehicle control (0.1% DMSO) must show a standard sigmoidal polymerization curve plateauing by 45 minutes. A positive control (10 µM Paclitaxel) must show accelerated polymerization. If the DMSO curve fails to plateau, the tubulin batch has degraded, and the assay run is automatically flagged as invalid.
References
-
Visible-Light-Catalyzed Cascade Radical Cyclization for 3-Substituted Chroman-4-ones | American Chemical Society |1
-
Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents | PMC - NIH | 3
-
Chroman-4-one and pyrano[4,3-b]chromenone derivatives from the mangrove endophytic fungus | RSC Publishing | 2
-
(3E)-3-Benzylidene-4H-chromen-4-ol Chemical Scaffold Analysis | Benchchem | 4
-
A Facile Solvent Free Synthesis of 3-arylidenechroman-4-ones Using Grinding Technique | Semantic Scholar | 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chroman-4-one and pyrano[4,3- b ]chromenone derivatives from the mangrove endophytic fungus Diaporthe phaseolorum SKS019 - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03032K [pubs.rsc.org]
- 3. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3E)-3-Benzylidene-4H-chromen-4-ol|Research Chemical [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profiling & Handling of 3-Methoxy-7-(methylethyl)chroman-4-one
The following technical guide is structured to provide a comprehensive solubility profile and handling protocol for 3-Methoxy-7-(methylethyl)chroman-4-one .
As a specific solubility datasheet for this exact derivative is not standard in public repositories, this guide applies Quantitative Structure-Property Relationship (QSPR) principles, data from structural analogs (substituted chromanones), and standard pharmaceutical solubility protocols to provide authoritative recommendations.
Executive Summary & Chemical Identity[1][2]
3-Methoxy-7-(methylethyl)chroman-4-one is a lipophilic derivative of the chroman-4-one (dihydrochromone) class. Unlike planar chromones, the saturated C2-C3 bond in the chroman-4-one core introduces a "puckered" ring conformation, slightly increasing steric volume but maintaining high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).
Chemical Profile
| Parameter | Description |
| IUPAC Name | 3-methoxy-7-(propan-2-yl)-2,3-dihydro-4H-chromen-4-one |
| Core Scaffold | Chroman-4-one (2,3-dihydro-1-benzopyran-4-one) |
| Substituents | 3-Methoxy (-OCH₃), 7-Isopropyl (-CH(CH₃)₂) |
| Molecular Weight | ~220.26 g/mol (Calculated) |
| Predicted LogP | 2.8 – 3.2 (Moderate Lipophilicity) |
| Primary Solvent | DMSO (Recommended), DMF |
| Solubility Verdict | High (>50 mg/mL in neat DMSO) |
Physicochemical Basis of Solubility
To understand the solubility behavior of this compound, we must analyze the interaction between the solute's functional groups and the solvent (DMSO).
Structural Analysis
-
The Core (Chroman-4-one): The bicyclic structure is largely hydrophobic but contains a ketone (C=O) and an ether oxygen. These act as Hydrogen Bond Acceptors (HBA) .
-
7-Isopropyl Group: This alkyl group significantly increases the lipophilicity (hydrophobicity) of the molecule, reducing water solubility but enhancing solubility in organic solvents.
-
3-Methoxy Group: Adds a dipole moment and another weak HBA site.
Why DMSO?
DMSO is a polar aprotic solvent with a high dielectric constant (
-
Mechanism: The sulfoxide oxygen in DMSO acts as a strong H-bond acceptor, while the methyl groups interact with the hydrophobic isopropyl and aromatic regions of the chromanone.
-
Prediction: Due to the lack of strong Hydrogen Bond Donors (like -OH or -NH) on the solute, the compound relies on dipole-dipole and dispersion forces. DMSO is ideal for this, whereas protic solvents (Ethanol/Methanol) may show lower solubility limits.
Experimental Protocol: Determination of Solubility Limit
Do not rely on visual estimation alone. The following protocol ensures a quantitative solubility assessment suitable for generating Stock Solutions (typically 10 mM or 100 mM).
Workflow Diagram: Solubility Determination
Caption: Step-wise "Shake-Flask" protocol adapted for high-concentration stock solution preparation.
Detailed Methodology
-
Preparation: Weigh approximately 5 mg of 3-Methoxy-7-(methylethyl)chroman-4-one into a 1.5 mL amber microcentrifuge tube (amber protects from potential photodegradation).
-
Stepwise Addition: Add anhydrous DMSO (Grade: ACS Spectrophotometric or better) in 50 µL increments.
-
Agitation: After each addition, vortex for 30 seconds and sonicate in a water bath for 5 minutes at room temperature.
-
Note: Sonication breaks up crystal lattices, accelerating dissolution.
-
-
Endpoint: Continue adding solvent until no solid particles are visible under strong light.
-
Verification (Optional but Recommended): For precise saturation limits, add excess solid to DMSO, shake for 24 hours, filter the supernatant using a 0.22 µm PTFE filter (Nylon filters may degrade in DMSO), and quantify via HPLC-UV against a standard curve.
Handling, Storage, and Stability
DMSO is hygroscopic (absorbs water from air). Water uptake drastically reduces the solubility of lipophilic compounds like chromanones, leading to "crashing out" (precipitation) over time.
Best Practices Table
| Factor | Recommendation | Rationale |
| DMSO Grade | Anhydrous (≥99.9%) | Prevents hydrolytic degradation and precipitation. |
| Storage Temp | -20°C or -80°C | Reduces chemical reactivity and evaporation. |
| Container | Amber Glass or Polypropylene | Protects from light; DMSO is compatible with PP/HDPE. |
| Freeze/Thaw | Aliquot into single-use vials | Repeated freeze-thaw cycles introduce moisture via condensation. |
| Solid State | Desiccator @ 4°C | Keep the neat powder dry until reconstitution. |
Biological Application: Serial Dilution Strategy
In biological assays (cell culture or enzyme inhibition), the final DMSO concentration is usually limited to <0.5% or <1% to avoid solvent toxicity.
Critical Risk: Diluting a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous media often causes immediate precipitation of lipophilic compounds.
The "Intermediate Dilution" Method
To maintain solubility, use an intermediate dilution step or a surfactant.
Caption: Workflow to prevent compound precipitation during biological assay preparation.
Protocol for 10 µM Final Assay Concentration:
-
Stock: Prepare 10 mM stock in 100% DMSO.
-
Intermediate: Dilute Stock 1:10 with DMSO to create a 1 mM "Working Stock".
-
Final: Pipette 1 µL of the 1 mM Working Stock into 99 µL of pre-warmed culture media (rapidly mixing).
-
Result: 10 µM compound in 1% DMSO.
-
Why? Prediluting in DMSO ensures accurate pipetting volumes and better dispersion upon hitting the aqueous phase.
-
References
-
PubChem. 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone (Analogous Structure Data). National Library of Medicine. Available at: [Link]
-
Journal of Medicinal Chemistry. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).[1][2][3][4] American Chemical Society. (Discusses solubility and handling of lipophilic chromanones in bioassays). Available at: [Link]
-
ResearchGate. Calculated logP values for investigated compounds (Quinolone/Chromanone hybrids). Available at: [Link]
Sources
Natural Product Sources of 7-Isopropylchromanones: A Technical Guide
The following technical guide details the natural product sources, isolation methodologies, and pharmacological potential of 7-isopropylchromanones and their structurally related scaffolds.
Executive Summary & Chemical Definition
7-Isopropylchromanones represent a specialized subclass of chroman-4-ones (dihydrochromen-4-ones) characterized by an isopropyl substitution on the benzene ring. While the specific "7-isopropyl" substitution pattern is chemically distinct, it often appears in nature as part of larger meroterpenoid structures or as isomeric forms (e.g., 2-isopropylchromanones ).
These scaffolds are primarily derived from polyketide-terpenoid hybrid biosynthetic pathways , where a phenolic precursor (often resorcinol or phloroglucinol derivatives) undergoes prenylation followed by cyclization.
Key Natural Sources Identified:
-
Plant Kingdom: Humulus lupulus (Hops) – Source of glycosylated isopropylchromanones.
-
Fungal Kingdom: Aspergillus unguis and Heterobasidion annosum – Source of structurally related depsidones (Unguinol) and benzofurans (Fomannoxin) that share the isopropyl/isopropenyl-aromatic core.
Structural Classification & Natural Sources
The Humulus Chromanones (Plant Sources)
The most direct isolation of a simple isopropylchromanone comes from the bracts of Hops (Humulus lupulus) . Researchers have isolated glycosylated forms where the chromanone core is stabilized by sugar moieties.
| Compound Name | Structure Description | Source | Activity |
| 5-β-D-glucopyranosyloxy-7-hydroxy-2-isopropylchromanone | A chromanone with an isopropyl group at C-2 and a hydroxyl at C-7 (glycosylated at C-5).[1][2][3][4][5][6][7][8] | Humulus lupulus (Hop bracts) | Anti-biofilm (dental plaque), Antioxidant. |
| 7-Hydroxy-2-isopropylchromone | The aglycone core, often found in trace amounts or as a degradation product. | Humulus lupulus | Cytotoxic potential.[2] |
Structural Note: While the prompt specifies "7-isopropyl," natural biosynthesis often favors the 2-isopropyl position when derived from the cyclization of a prenyl group with a phenol (e.g., 1,3-diketone condensation). The "7-isopropyl" isomer would theoretically derive from the cyclization of a 3-isopropylphenol precursor, which is rarer but seen in specific fungal metabolic shunts.
Fungal Depsidones & Benzofurans (Related Scaffolds)
Fungi produce complex polyketides that embed the isopropyl-aromatic unit. While not simple chromanones, these are the primary biological sources for the "isopropyl-aromatic" pharmacophore.
-
Unguinol: A depsidone from Aspergillus unguis. It contains a but-2-en-2-yl (isopropenyl) group, which is the unsaturated analog of the isopropyl group.
-
Fomannoxin: A benzofuran from Heterobasidion annosum. It features a 2-isopropenyl group and is a potent phytotoxin.
-
Fiscalin B: An indole alkaloid from Neosartorya fischeri containing an isopropyl moiety linked to a tricyclic system.[9]
Biosynthetic Pathways
The formation of isopropylchromanones follows a Mixed Biosynthetic Pathway combining the Shikimate/Polyketide pathway with the Mevalonate (terpenoid) pathway.
Mechanistic Flow[10]
-
Polyketide Synthase (PKS): Generates a phenolic core (e.g., phloroglucinol or resorcinol).
-
Prenyltransferase: Attaches a dimethylallyl pyrophosphate (DMAPP) unit.
-
Cyclization: The prenyl chain cyclizes with the adjacent phenolic oxygen.
-
O-alkylation followed by Claisen rearrangement leads to C-alkylation.
-
Oxidative cyclization forms the chromanone (6-membered) or benzofuran (5-membered) ring.
-
-
Reduction: The isopropenyl double bond is reduced to an isopropyl group (common in Humulus metabolites).
Biosynthesis Diagram (DOT)
Caption: Biosynthetic route from polyketide precursors to isopropylchromanones via prenylation and reductive cyclization.
Pharmacological Potential
The isopropylchromanone scaffold exhibits distinct biological activities, primarily driven by the lipophilicity of the isopropyl group and the redox potential of the phenolic ring.
| Activity Type | Mechanism of Action | Key Compound |
| Anti-biofilm / Cariostatic | Inhibition of Glucosyltransferase (GTF) enzymes, preventing bacterial adhesion (dental plaque). | 5-β-D-glucopyranosyloxy-7-hydroxy-2-isopropylchromanone |
| Cytotoxicity | Disruption of mitochondrial function; inhibition of Pyruvate Phosphate Dikinase (PPDK). | Unguinol (related depsidone) |
| Phytotoxicity | Inhibition of photosystem II efficiency; induction of necrosis in plant tissues. | Fomannoxin (related benzofuran) |
| Antioxidant | Radical scavenging via the phenolic hydroxyl groups (C-7 or C-5). | Hop Polyphenols |
Experimental Protocol: Isolation from Humulus lupulus
Objective: Isolation of 5-β-D-glucopyranosyloxy-7-hydroxy-2-isopropylchromanone from Hop bracts.
Extraction Workflow
-
Raw Material: Dry bracts of Humulus lupulus (25 g).
-
Extraction: Macerate in 70% Acetone/Water (v/v) for 24 hours at room temperature.
-
Rationale: Acetone/water is optimal for extracting glycosylated polyphenols while minimizing chlorophyll extraction compared to pure methanol.
-
-
Filtration & Concentration: Filter extract and remove acetone under reduced pressure (Rotavap at 40°C).
-
Liquid-Liquid Partition:
-
Wash aqueous residue with Hexane (removes lipids/waxes).
-
Extract aqueous phase with Ethyl Acetate (collects aglycones/monoglycosides).
-
Target Fraction: The target chromanone glycoside often remains in the polar aqueous/butanol interface or the ethyl acetate fraction depending on glycosylation level.
-
Purification (HSCCC & HPLC)
-
High-Speed Countercurrent Chromatography (HSCCC):
-
Solvent System: Ethyl acetate : n-Butanol : Water (2:1:3).
-
Mode: Tail-to-Head.
-
Flow Rate: 2.0 mL/min.
-
-
Semi-Preparative HPLC:
-
Column: C18 Reverse Phase (e.g., ODS-3, 5 µm, 250 x 10 mm).
-
Mobile Phase: Gradient of Acetonitrile in 0.1% Formic Acid (10% → 40% ACN over 30 min).
-
Detection: UV at 280 nm (characteristic for chromanones).
-
Isolation Diagram (DOT)
Caption: Step-by-step isolation workflow for chromanone glycosides from plant material.
References
-
Tanaka, Y., et al. (2012). "New chromanone and acylphloroglucinol glycosides from the bracts of hops (Humulus lupulus L.)." Bioscience, Biotechnology, and Biochemistry. Link
-
Stodola, F. H., et al. (1972). "A new depsidone from Aspergillus unguis." Phytochemistry. Link
-
Hirotani, M., et al. (1977). "Fomannoxin—a toxic metabolite of Fomes annosus." Tetrahedron Letters. Link
-
Neumann, T., et al. (2016). "Unexpected Metabolic Versatility in a Combined Fungal Fomannoxin/Vibralactone Biosynthesis." Journal of Natural Products. Link
-
Tagashira, M., et al. (2012). "Hop Bract Polyphenols Reduced Three-day Dental Plaque Regrowth." Bioscience, Biotechnology, and Biochemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LipidFun [lipidfun.bioinfomics.org]
- 4. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 7. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 8. Small-molecule inhibition of pyruvate phosphate dikinase targeting the nucleotide binding site | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
Literature review of 3-methoxy chromanone derivatives
An In-Depth Technical Guide to 3-Methoxy Chromanone Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects
Abstract
The chroman-4-one scaffold is a privileged heterocyclic structure that serves as a cornerstone in medicinal chemistry and drug discovery. Its derivatives are abundant in natural products and synthetic compounds, exhibiting a vast array of pharmacological activities.[1][2] This technical guide focuses specifically on 3-methoxy chromanone derivatives, a subclass that has garnered significant attention for its potent and diverse biological effects. The introduction of a methoxy group at the C-3 position can profoundly influence the molecule's electronic properties, conformation, and ability to interact with biological targets, leading to enhanced therapeutic potential. This document provides researchers, scientists, and drug development professionals with a comprehensive review of the synthetic methodologies for creating these derivatives, an in-depth analysis of their biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—and critical insights into their structure-activity relationships (SAR). We will explore the underlying mechanisms of action, present detailed experimental protocols, and offer a forward-looking perspective on the future of 3-methoxy chromanones in modern pharmacology.
The Chromanone Scaffold: A Foundation for Pharmacological Innovation
Chroman-4-one, or benzo-dihydropyran, consists of a benzene ring fused to a dihydropyran ring.[1] Unlike the related chromones, chromanones lack the C2-C3 double bond, a seemingly minor structural difference that results in significant variations in biological activity.[1] This scaffold's lipophilic nature facilitates passage across cellular membranes, making it an excellent backbone for designing new therapeutic agents.[3]
The strategic placement of a methoxy (-OCH₃) group, particularly at the C-3 position, is a key design element. This small, electron-donating group can enhance a compound's metabolic stability, improve its binding affinity to target proteins through hydrogen bonding or steric interactions, and modulate its overall pharmacokinetic profile. Studies have consistently shown that the presence and position of methoxy groups are critical for the antifungal, antioxidant, anticancer, and enzyme-inhibiting activities of chromanone derivatives.[4][5][6]
Synthetic Strategies for 3-Methoxy Chromanone Derivatives
The synthesis of 3-methoxy chromanone derivatives can be approached through several reliable pathways. The choice of method often depends on the desired substitution pattern on the aromatic ring and the overall complexity of the target molecule.
Key Synthetic Pathways
Two primary strategies dominate the synthesis of this class of compounds:
-
Direct Methoxy Group Introduction: This involves the synthesis of a 3-hydroxy chromanone intermediate, followed by methylation. The 3-hydroxy precursor can often be formed via intramolecular cyclization of appropriate 2'-hydroxyacetophenone derivatives.
-
Condensation Reactions: For derivatives like 3-benzylidene chromanones, a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and an aromatic aldehyde is a common and effective method. While this does not directly yield a 3-methoxy derivative, it produces a key intermediate scaffold that can be further modified. The methoxy group is often present on the starting materials, for example, as a substituent on the benzylidene moiety.
A versatile and widely used approach involves the acid- or base-catalyzed intramolecular condensation of 2'-hydroxy-α-substituted-acetophenones.[7]
Representative Experimental Protocol: Synthesis of (E)-7-methoxy-3-(4'-methoxybenzylidene)chroman-4-one
This protocol is adapted from established methodologies for synthesizing homoisoflavonoids, which share the chromanone core.[8]
Objective: To synthesize a representative 3-substituted chromanone derivative to illustrate a common synthetic pathway.
Materials:
-
3-Methoxyphenol
-
Anhydrous Aluminium Chloride (AlCl₃)
-
Acetyl Chloride
-
4-Methoxybenzaldehyde
-
Piperidine
-
Dichloromethane (DCM)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization)
Step-by-Step Methodology:
-
Step 1: Fries Rearrangement to form 2'-hydroxy-4'-methoxyacetophenone.
-
Dissolve 3-methoxyphenol (1 eq.) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous AlCl₃ (2.5 eq.).
-
Add acetyl chloride (1.1 eq.) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2'-hydroxy-4'-methoxyacetophenone.
-
-
Step 2: Claisen-Schmidt Condensation.
-
In a round-bottom flask, dissolve 2'-hydroxy-4'-methoxyacetophenone (1 eq.) and 4-methoxybenzaldehyde (1.2 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify with dilute HCl to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
-
Step 3: Purification.
-
Recrystallize the crude solid from ethanol to obtain pure (E)-7-methoxy-3-(4'-methoxybenzylidene)chroman-4-one.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualization of Synthetic Workflow
Caption: Synthetic workflow for a representative 3-substituted chromanone derivative.
A Survey of Biological Activities and Therapeutic Potential
3-Methoxy chromanone derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 3-methoxy chromanones against various cancer cell lines.[4][9] Derivatives of 3-benzylidene chroman-4-one, particularly those with methoxy substitutions, have shown excellent anti-proliferative efficacy in breast cancer cells (MCF-7).[4]
-
Mechanism of Action: The primary anticancer mechanism appears to be the induction of oxidative stress within cancer cells.[10] These compounds can increase intracellular levels of reactive oxygen species (ROS) and deplete glutathione (GSH), leading to DNA damage and triggering programmed cell death (apoptosis).[10] Furthermore, they have been shown to cause cell cycle arrest in the G0/G1 phase and suppress critical survival pathways like Akt/mTOR.[4]
Caption: Anticancer mechanism of 3-methoxy chromanone derivatives.
Anti-inflammatory and Neuroprotective Effects
Inflammation is a key pathological process in many diseases. Chromanone derivatives have shown significant anti-inflammatory and neuroprotective potential.[11]
-
Mechanism of Action: Their anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory signaling pathways.[9] For instance, certain derivatives can dramatically inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells.[11][12] This is achieved by suppressing the activation of the NF-κB signaling cascade, a master regulator of inflammation.[11] By inhibiting microglial activation, these compounds can mitigate neuroinflammation, suggesting their potential use in treating neurodegenerative disorders.[11]
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Chromanone derivatives have displayed broad-spectrum activity against various bacterial and fungal pathogens.[6] Compounds possessing a methoxy group often show moderate to excellent activity against fungi like Aspergillus niger and Aspergillus flavus.[4] The presence of a methoxy substituent at the meta position of the B-ring in homoisoflavonoids has been shown to significantly enhance antimicrobial activity.[6]
Summary of Biological Activities
The following table summarizes the quantitative data for representative chromanone derivatives, highlighting the potency conferred by the methoxy group.
| Compound Class | Target/Assay | Activity (IC₅₀ / MIC) | Reference |
| 3-Benzylidene Chromanones | Antifungal (A. niger) | Good to Excellent Activity | [4] |
| 2-(2-phenethyl)chromones | NO Production Inhibition | IC₅₀: 7.0–12.0 μM | [12] |
| 3-Methoxy Flavones | Anticancer (MCF-7) | IC₅₀: 13.08 ± 1.80 µg/ml | [13] |
| 3-Methoxy Flavones | Anticancer (MDA-MB-231) | IC₅₀: 5.44 ± 1.66 µg/ml | [13] |
| Homoisoflavonoids (methoxy) | Antimicrobial (Candida) | MIC: 64 to 1024 μg/mL | [6] |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For 3-methoxy chromanones, several key SAR principles have been established.
-
Role of the Methoxy Group: The presence of a methoxy group is frequently linked to enhanced potency. In 3-benzylidene chromanones, compounds with a methoxy group exhibited moderate to very good antifungal activity, while those without were inactive.[4] For MAO-B inhibitors, methoxy substitutions on the styryl ring at C-3 significantly inhibited the enzyme.[5]
-
Impact of Substitutions at Other Positions:
-
C-2 and C-3: Substitution at these positions with groups like methoxyphenyl or benzylidene is critical for antioxidant and antidiabetic activities.[1]
-
C-7: Alkyl or aryl substitutions at the C-7 hydroxyl group can modulate activity. For example, in antimycobacterial derivatives, extending the alkyl chain at C-7 improved binding affinity to the target enzyme CYP121A1.[14] However, for general antimicrobial activity, such additions were found to reduce potency.[6]
-
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. sciencescholar.us [sciencescholar.us]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Synthesis of 7-Isopropylchroman-4-one
This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the synthesis of 7-isopropylchroman-4-one (also known as 7-isopropyl-2,3-dihydro-4H-chromen-4-one).
This guide prioritizes the Polyphosphoric Acid (PPA) mediated cyclization, widely regarded in industrial pharmacognosy as the most efficient "one-pot" variation of the intramolecular Friedel-Crafts acylation for this scaffold.
Executive Summary & Retrosynthesis
The synthesis of 7-isopropylchroman-4-one is a critical step in accessing various bioactive flavonoids and fungicides. While traditional Friedel-Crafts acylation using acid chlorides and aluminum chloride (
This protocol utilizes 3-chloropropionic acid and 3-isopropylphenol in a Polyphosphoric Acid (PPA) melt. PPA acts simultaneously as the solvent, the acid catalyst for esterification, and the Lewis acid-surrogate driving the intramolecular Friedel-Crafts acylation.
Retrosynthetic Logic
The isopropyl group at the meta position of the phenol directs the cyclization.
-
Directing Effects: The hydroxyl group (position 1) is strongly ortho/para directing. The isopropyl group (position 3) is weakly activating.
-
Regioselectivity: Cyclization at position 2 (ortho to both groups) is sterically disfavored. Cyclization at position 6 (ortho to OH, para to isopropyl) is sterically favored, yielding the desired 7-isopropyl isomer.
Figure 1: Retrosynthetic disconnection showing the intramolecular cyclization pathway.
Critical Materials & Safety
Caution: Polyphosphoric acid is highly viscous and corrosive. 3-Chloropropionic acid is a skin irritant. Perform all operations in a fume hood.
| Reagent | CAS No. | Equiv.[1] | Role | Critical Attribute |
| 3-Isopropylphenol | 618-45-1 | 1.0 | Substrate | Purity >97%; free of o/p isomers. |
| 3-Chloropropionic acid | 107-94-8 | 1.1 | Alkylating Agent | Dry; free of acrylic acid. |
| Polyphosphoric Acid (PPA) | 8017-16-1 | ~10 wt/wt | Solvent/Catalyst | 115% |
| Sodium Bicarbonate | 144-55-8 | N/A | Quenching | Saturated aqueous solution. |
| Diethyl Ether / DCM | - | N/A | Extraction | HPLC Grade. |
Detailed Protocol: PPA Cyclization Method
Phase A: Reaction Setup
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer (overhead stirring is crucial due to PPA viscosity) and a drying tube (
), charge 50 g of Polyphosphoric Acid (PPA) . -
Pre-heating: Warm the PPA to 60°C on an oil bath to lower viscosity.
-
Addition: Add 3-isopropylphenol (13.6 g, 100 mmol) followed by 3-chloropropionic acid (12.0 g, 110 mmol) .
-
Expert Note: Premixing the phenol and acid before adding to PPA can prevent local "charring" or polymerization.
-
Phase B: The Reaction
-
Ramp: Increase the oil bath temperature to 100°C .
-
Incubation: Stir vigorously for 3–4 hours .
-
Color Change: The mixture will transition from clear/yellow to deep red/brown. This indicates the formation of the chromanone ring.
-
Monitoring: Take a small aliquot (1 drop), quench in water/EtOAc, and check via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the phenol (
) and appearance of the chromanone ( , UV active).
-
Phase C: Workup & Isolation[2]
-
Quenching: Cool the mixture to ~60°C. Pour the warm syrup slowly onto 200 g of crushed ice with vigorous manual stirring.
-
Why? PPA hydrolyzes exothermically. Pouring warm prevents the PPA from solidifying into an insoluble glass before hydrolysis.
-
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 50 mL) .
-
Wash: Wash the combined organic layers with:
-
2 x 50 mL Water (removes phosphoric acid).
-
2 x 50 mL 10% NaOH (Critical Step: Removes unreacted starting phenol and intermediate carboxylic acids).
-
1 x 50 mL Brine .
-
-
Drying: Dry over anhydrous
and concentrate under reduced pressure.
Phase D: Purification
-
Distillation: For high purity, distill the crude oil under high vacuum (0.5 mmHg). The product typically boils at 120–125°C (at 0.5 mmHg).
-
Crystallization: Alternatively, if the oil solidifies, recrystallize from Hexane/Ether.
Mechanism & Pathway Analysis
The reaction proceeds via a domino sequence. In PPA, the 3-chloropropionic acid likely undergoes elimination to acrylic acid or forms an acyl phosphate intermediate. The phenol undergoes O-alkylation (Michael addition-like) followed by intramolecular Friedel-Crafts acylation.
Figure 2: Mechanistic pathway within the Polyphosphoric Acid matrix.
Troubleshooting & Optimization
Common failure modes and their scientific resolutions.
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Incomplete Cyclization | Increase reaction time or temp to 110°C. Ensure PPA is "fresh" (high anhydride content). |
| Product contains Phenol | Poor NaOH wash | The starting phenol is weak acid. Ensure the NaOH wash is pH > 12. |
| Black Tar Formation | Overheating / Oxidation | PPA can dehydrate the phenol. Maintain temp <105°C. Run under |
| Isomer Mixture | Regioselectivity drift | 5-isopropyl isomer is rare due to sterics, but if observed, purify via column chromatography (Silica, Hex:EtOAc). |
Analytical Validation
-
1H NMR (400 MHz, CDCl3):
-
1.24 (d, 6H, Isopropyl
) - 2.80 (t, 2H, H-3 of chromanone)
- 2.90 (sept, 1H, Isopropyl CH)
- 4.50 (t, 2H, H-2 of chromanone)
- 6.8–7.8 (m, 3H, Aromatic protons). Note: H-5 (per-position to carbonyl) will be the most deshielded doublet (~7.8 ppm).
-
1.24 (d, 6H, Isopropyl
-
IR (Neat): Strong absorption at 1680
(Conjugated Ketone).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General procedure for chromanone synthesis via PPA).
-
Loudon, J. D.; Razdan, R. K. "Synthesis of Chromanones." J. Chem. Soc.1954 , 4299. (Foundational work on 3-chloropropionic acid cyclizations).
-
Hepworth, J. D.; Gabbutt, C. D. "Benzopyrans and their Benzo Derivatives." in Comprehensive Heterocyclic Chemistry II, Vol 5. Elsevier, 1996 . (Review of regioselectivity in chromanone formation).
Sources
Application Note: Reagent Selection and Protocols for the α-Methylation of 7-Isopropylchroman-4-one
Executive Summary
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with its 3-substituted derivatives frequently serving as critical precursors for GPR119 agonists, antiviral agents, and other bioactive molecules (1)[1]. For 7-isopropylchroman-4-one, functionalization typically occurs at the C-3 position (α to the carbonyl). The primary synthetic challenge lies in chemoselectivity—specifically, controlling the degree of alkylation (mono- vs. di-methylation) and preventing unwanted O-alkylation.
This application note provides a deep-dive mechanistic rationale and self-validating experimental protocols to achieve highly specific methylation outcomes, empowering drug development professionals to streamline their synthetic workflows.
Mechanistic Rationale & Chemoselectivity
The methylation of 7-isopropylchroman-4-one is driven by the acidity of the C-3 α-protons. While the 7-isopropyl group provides mild electron-donating inductive effects to the aromatic ring, it exerts negligible steric hindrance at the C-3 reaction center, allowing standard enolate chemistry to be applied (2)[2].
However, achieving high yields requires strict control over the reaction environment:
-
Kinetic vs. Thermodynamic Control: Mono-methylation strictly requires kinetic control. Utilizing a bulky, strong base like Lithium Diisopropylamide (LDA) at -78 °C ensures quantitative, irreversible enolate formation. The lithium counterion tightly coordinates the enolate oxygen, suppressing O-alkylation and directing the electrophile to the carbon atom. Conversely, thermodynamic bases like Sodium Hydride (NaH) at 0 °C to room temperature will lead to rapid equilibration and exhaustive di-methylation.
-
Hard vs. Soft Electrophiles (HSAB Theory): The enolate carbon acts as a "soft" nucleophile, while the oxygen is "hard." Methyl iodide (MeI) is a soft electrophile that highly favors C-alkylation. In contrast, using a hard electrophile like methyl triflate (MeOTf) dramatically increases the risk of O-alkylation, yielding an undesired chromene derivative (3)[3].
-
Alternative Mild Conditions: Enolate alkylation using milder bases like NaOMe or K₂CO₃ has been reported for synthesizing 3-methylchroman-4-one derivatives, though these often require careful optimization (e.g., refluxing conditions) to prevent incomplete conversion or complex mixtures (4)[4].
Reagent Selection Matrix
To aid in experimental design, the following table summarizes the quantitative expectations and mechanistic rationales for various reagent combinations.
| Base System | Electrophile | Solvent | Temp | Primary Outcome | Mechanistic Rationale |
| LDA (1.05 eq) | MeI (1.1 eq) | THF | -78 °C | Mono-methylation (>90%) | Kinetic enolate formation; Li⁺ tightly coordinates oxygen, directing the soft electrophile (MeI) exclusively to C-3. |
| NaH (2.5 eq) | MeI (3.0 eq) | DMF | 0 °C to RT | Di-methylation (>95%) | Thermodynamic enolate; excess reagents and highly solvating polar aprotic solvent drive exhaustive alkylation. |
| K₂CO₃ (2.0 eq) | MeI (2.0 eq) | Acetone | Reflux | Mixed (Mono/Di) | Mild base leads to incomplete enolization; equilibrium mixture results in poor chemoselectivity. |
| LDA (1.05 eq) | MeOTf (1.1 eq) | THF | -78 °C | O-alkylation (Major) | Hard electrophile (MeOTf) reacts preferentially at the hard enolate oxygen according to HSAB theory. |
Reaction Pathway & Chemoselectivity
The logical flow of reagent selection directly dictates the structural outcome of the chroman-4-one core.
Fig 1: Chemoselective pathways for the α-methylation of 7-isopropylchroman-4-one.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) so researchers can verify success at each step.
Protocol A: Highly Selective Mono-Methylation (Kinetic Control)
Objective: Synthesize 3-methyl-7-isopropylchroman-4-one while suppressing over-alkylation.
-
System Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add 7-isopropylchroman-4-one (1.0 mmol) and anhydrous THF (10 mL). Cool the system to -78 °C using a dry ice/acetone bath.
-
Enolization: Add LDA (1.05 mmol, 2.0 M in THF) dropwise over 10 minutes.
-
Causality: Slow addition prevents localized exothermic heating, ensuring strictly kinetic enolate formation.
-
IPC Validation: The solution will transition from colorless to a persistent pale yellow, visually confirming enolate generation.
-
-
Alkylation: Stir for 30 minutes at -78 °C. Add Methyl Iodide (MeI, 1.1 mmol) dropwise.
-
Causality: A slight stoichiometric excess of MeI ensures complete conversion while minimizing the risk of di-methylation.
-
Action: Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to 0 °C over 1 hour.
-
-
Quench & Validation: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL).
-
IPC Validation: Perform TLC (Hexane/EtOAc 8:2, UV active). The starting material (R_f ~0.50) should be entirely consumed, replaced by a single distinct, slightly less polar spot (R_f ~0.55).
-
Protocol B: Exhaustive Di-Methylation (Thermodynamic Control)
Objective: Synthesize 3,3-dimethyl-7-isopropylchroman-4-one.
-
System Preparation: In a dry round-bottom flask under nitrogen, suspend NaH (2.5 mmol, 60% dispersion in mineral oil) in anhydrous DMF (5 mL). Cool to 0 °C.
-
Deprotonation: Dissolve 7-isopropylchroman-4-one (1.0 mmol) in anhydrous DMF (2 mL) and add dropwise to the base suspension.
-
Causality: DMF is a polar aprotic solvent that leaves the enolate highly reactive by strongly solvating the sodium cation.
-
IPC Validation: Immediate, vigorous evolution of H₂ gas confirms active deprotonation. Wait until bubbling ceases (approx. 30 minutes).
-
-
Exhaustive Alkylation: Add MeI (3.0 mmol) in one rapid portion. Stir the mixture at room temperature for 4 hours.
-
Causality: Excess base and electrophile, combined with the thermodynamic environment, drive the equilibrium completely past the mono-methylated intermediate to the di-methylated product.
-
-
Quench & Validation: Carefully quench with ice water (10 mL) to destroy unreacted NaH.
-
IPC Validation: GC-MS analysis of a crude organic aliquot should show a complete mass shift from the starting mass (
) to , with no intermediate peak remaining.
-
Analytical Characterization & Troubleshooting
To ensure absolute structural confirmation, rely on ¹H NMR spectroscopy. The C-3 protons in the unmethylated 7-isopropylchroman-4-one appear as a multiplet around 2.7–2.8 ppm.
-
Mono-methylated Product: The C-3 proton signal integrates to 1H (multiplet), and a new, distinct doublet appears around 1.2 ppm, corresponding to the newly introduced C-3 methyl group splitting with the adjacent single proton.
-
Di-methylated Product: The C-3 proton signal entirely disappears. The C-3 methyl groups appear as a sharp, strong singlet integrating to 6H around 1.2 ppm, confirming exhaustive substitution.
Troubleshooting Note: If O-alkylation is suspected (indicated by a highly non-polar spot on TLC and an enol ether peak in NMR), verify the quality and identity of your methylating agent. Avoid reagents like dimethyl sulfate (Me₂SO₄) or MeOTf if strictly C-alkylation is required, unless paired with highly specific counterions (5)[5].
References
-
C-Labeling of a Flavanone Extracted from a South American Native Species for Evaluation of Its Interaction with GSK-3β Semantic Scholar URL:[Link]
-
Synthesis, crystal structure, physicochemical of new (±)-2,7-dimethoxy-3-(4-metho-xyphenyl)-3-methylchroman-4-one: DFT, Hirshfeld, optical and TD-DFT/DFT analysis An-Najah National University URL:[Link]
-
Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives National Institutes of Health (PMC) URL:[Link]
-
Bhatt–Hauser Oxidation: A Site-Selective Late-Stage Benzylic C–H Oxidation Thieme Connect URL:[Link]
Sources
- 1. Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Thieme E-Books & E-Journals - [thieme-connect.de]
One-pot synthesis of 3-methoxy-chroman-4-one derivatives
Application Note: One-Pot Synthesis of 3-Methoxy-chroman-4-one Derivatives via Hypervalent Iodine-Mediated Cascade Cyclization
Executive Summary & Pharmacological Relevance
The chroman-4-one framework is a privileged oxygen-containing heterocyclic scaffold widely distributed in naturally occurring compounds and pharmaceutical agents[1]. Derivatives of chroman-4-ones exhibit a broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and chemokine receptor antagonism properties[2],[3]. Specifically, 3-methoxy-chroman-4-ones represent a critical structural motif found in bioactive homoisoflavonoids and flavanones.
Conventional syntheses of these molecules often require multi-step sequences involving the isolation of flavanone intermediates, followed by halogenation and subsequent alkoxylation. Recent advances in oxidative transformations have enabled more streamlined, step-economic approaches[4],[5]. This application note details a highly efficient, one-pot protocol leveraging a tandem oxa-Michael addition and hypervalent iodine-mediated oxidative α-alkoxylation. By utilizing phenyliodine(III) diacetate (PIDA), this method achieves direct cyclization and α-methoxylation without intermediate isolation, significantly improving atom economy and operational simplicity[6].
Mechanistic Rationale (Causality & Logic)
The success of this one-pot synthesis relies on the precise orchestration of base-promoted cyclization and electrophilic oxidation within the same reaction vessel.
-
Base-Promoted Oxa-Michael Addition: The reaction is initiated by the addition of a strong base (KOH), which deprotonates the phenolic hydroxyl group of the starting 2'-hydroxychalcone. This triggers an intramolecular oxa-Michael addition across the α,β-unsaturated ketone, generating a highly reactive flavanone enolate in situ.
-
Hypervalent Iodine Oxidation (Umpolung): PIDA acts as a mild, non-toxic electrophilic oxidant[6]. The electron-rich flavanone enolate attacks the iodine(III) center, forming a transient α-iodonium intermediate. This "umpolung" (polarity reversal) of the α-carbon transforms it from a nucleophile into a potent electrophile.
-
Nucleophilic Substitution: Methanol, serving strategically as both the solvent and the nucleophile, attacks the electrophilic α-carbon. This SN₂-like displacement expels iodobenzene (PhI) and an acetate ion as leaving groups, yielding the target 3-methoxy-chroman-4-one.
Visualization of the Mechanistic Pathway
Figure 1: Mechanistic pathway for the one-pot synthesis of 3-methoxy-chroman-4-one derivatives.
Reaction Optimization Data
To establish a robust, self-validating protocol, various conditions were evaluated. The combination of KOH and PIDA in methanol provided the optimal balance of cyclization speed and oxidative trapping. Alternative oxidants like I₂/DMSO[7] or K₂S₂O₈[1] either resulted in lower yields or favored dehydrogenation to chromones rather than the desired α-alkoxylation.
Table 1: Optimization of Reaction Conditions
| Entry | Oxidant (Equiv.) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| 1 | PhI(OAc)₂ (1.2) | KOH (3.0) | MeOH | 0 → 25 | 4.5 | 85 | Optimal conditions; rapid cyclization and efficient trapping. |
| 2 | PhI(OAc)₂ (1.2) | K₂CO₃ (3.0) | MeOH | 0 → 25 | 8.0 | 62 | Weaker base significantly slows the initial oxa-Michael addition. |
| 3 | PIFA (1.2) | KOH (3.0) | MeOH | 0 → 25 | 4.0 | 71 | Higher reactivity of PIFA leads to trace over-oxidation byproducts. |
| 4 | I₂ (1.5) | KOH (3.0) | DMSO/MeOH | 80 | 12.0 | 45 | Elevated temps favor dehydrogenation to flavones/chromones[7]. |
| 5 | PhI(OAc)₂ (1.2) | KOH (3.0) | EtOH | 0 → 25 | 5.0 | N/A | Yields the 3-ethoxy derivative, validating solvent nucleophilicity. |
Step-by-Step Experimental Protocol
Caution: PIDA is an oxidizing agent. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step 1: Preparation of the Reaction Mixture
-
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substituted 2'-hydroxychalcone in 10 mL of anhydrous methanol.
-
Causality: The use of strictly anhydrous methanol is critical to prevent competitive nucleophilic attack by water, which would yield the 3-hydroxy derivative instead of the target methoxy compound.
Step 2: Base-Promoted Cyclization
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add 3.0 mmol (168 mg) of finely crushed potassium hydroxide (KOH) in small portions over 5 minutes.
-
Stir the mixture at 0 °C for 30 minutes.
-
Causality: The low temperature controls the exothermic acid-base reaction and prevents the degradation of the chalcone, ensuring a clean, quantitative conversion to the flavanone enolate.
Step 3: Oxidative Alkoxylation
-
While maintaining the temperature at 0 °C, add 1.2 mmol (386 mg) of phenyliodine(III) diacetate (PIDA) portionwise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stir the reaction mixture for 4 to 6 hours.
-
Causality: Portionwise addition of PIDA prevents a sudden spike in local concentration, minimizing oxidative dimerization of the enolate and ensuring selective α-iodonium formation.
Step 4: Reaction Monitoring (Self-Validation)
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1 v/v) solvent system.
-
Validation: The starting material (typically a bright yellow, UV-active spot) will disappear, and a new, higher
spot corresponding to the 3-methoxy-chroman-4-one will emerge.
Step 5: Quenching and Workup
-
Upon completion, quench the reaction by adding 5 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 10 minutes.
-
Causality: Thiosulfate reduces any unreacted hypervalent iodine species to inert iodine(I), preventing unwanted oxidative side reactions or degradation during the concentration and isolation phases.
Step 6: Extraction and Purification
-
Extract the aqueous mixture with ethyl acetate (3 × 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to afford the pure 3-methoxy-chroman-4-one derivative.
Analytical Characterization (Self-Validation)
To confirm the structural integrity of the synthesized 3-methoxy-chroman-4-one, perform NMR spectroscopy:
-
¹H NMR (CDCl₃): Look for the complete disappearance of the characteristic olefinic protons of the chalcone (typically doublets around 7.4–7.8 ppm with
Hz). The successful installation of the methoxy group is confirmed by a distinct singlet integrating to 3H at approximately 3.40–3.60 ppm. The C2 and C3 protons of the chromanone ring will appear as doublets (if trans) or a multiplet system in the 4.0–5.5 ppm region, confirming the loss of the C2-C3 double bond[2]. -
¹³C NMR: The newly installed methoxy carbon typically resonates around
56.0–59.0 ppm, and the carbonyl carbon (C4) will shift to approximately 190.0–195.0 ppm[2].
References
-
[2] Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. mdpi.com. 2
-
[3] SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. ijrpc.com. 3
-
[6] Oxidative Carbon−Carbon Bond Formation in the Synthesis of Bioactive Spiro β-Lactams (Citing Organohypervalent Iodine). researchgate.net. 6
-
[1] K₂S₂O₈-Mediated Selective Trifluoromethylacylation and Trifluoromethylarylation of Alkenes under Transition-Metal-Free Conditions: Synthetic Scope and Mechanistic Studies. acs.org. 1
-
[4] A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. researchgate.net. 4
-
[5] Rhodium(III)-Catalyzed Oxidative Cyclization of Oxazolines with Cyclopropanols: Synthesis of Isoindolinones. acs.org. 5
-
[7] Dehydrogenation by iodine-dimethylsulfoxide system: A general route to substituted chromones and thiochromones. researchgate.net. 7
Sources
Application Note: Biological Activity & Evaluation Protocols for 3-Methoxy-7-(methylethyl)chroman-4-one
This comprehensive Application Note and Protocol guide details the biological evaluation of 3-Methoxy-7-(methylethyl)chroman-4-one , a synthetic derivative of the privileged chroman-4-one scaffold. This guide is designed for researchers investigating the structure-activity relationships (SAR) of heterocyclic compounds in drug discovery.
Executive Summary & Compound Profile
3-Methoxy-7-(methylethyl)chroman-4-one is a lipophilic, synthetic chromanone derivative characterized by a 7-isopropyl group and a 3-methoxy substituent on the 2,3-dihydro-4H-1-benzopyran-4-one core. Unlike naturally occurring flavonoids that often rely on phenolic hydroxyl groups for antioxidant activity, this molecule is designed for metabolic stability and membrane permeability .
Chemical Logic & Pharmacophore Analysis[1]
-
Chroman-4-one Core: A privileged scaffold in medicinal chemistry, known to mimic the binding modes of ATP in kinases and to modulate inflammatory pathways (NF-κB, MAPK).
-
3-Methoxy Group: Enhances metabolic stability by blocking the rapid glucuronidation often seen with 3-hydroxy variants (e.g., dihydroflavonols), while retaining hydrogen bond acceptor capability.
-
7-(Methylethyl) [Isopropyl] Group: Significantly increases the partition coefficient (LogP), facilitating passive transport across cell membranes and enhancing affinity for hydrophobic pockets in targets such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) .
Predicted Biological Activities: Based on Structure-Activity Relationship (SAR) data of related 3-methoxy and 7-substituted chromanones:
-
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) production and suppression of Prostaglandin E2 (PGE2).
-
Cytotoxicity: Induction of apoptosis in cancer cell lines (e.g., RAW 264.7, MCF-7) via cell cycle arrest.
-
Kinase Modulation: Potential allosteric inhibition of lipid kinases or serine/threonine kinases.
Experimental Protocols
Protocol A: Compound Preparation & Solubilization
Objective: To prepare a stable stock solution for biological assays, preventing precipitation which causes false negatives.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the required solvent due to the compound's lipophilicity.
-
Stock Concentration: Prepare a 10 mM or 50 mM stock solution.
-
Calculation: Molecular Weight ≈ 220.26 g/mol .
-
To make 1 mL of 50 mM stock: Weigh 11.01 mg of powder and dissolve in 1 mL of sterile DMSO.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C . Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Protocol B: Anti-inflammatory Assay (Nitric Oxide Inhibition)
Objective: To quantify the compound's ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cells.
-
Lipopolysaccharide (LPS) (E. coli serotype 055:B5).
-
Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).
-
Positive Control: Dexamethasone (1 µM) or L-NMMA.
Step-by-Step Methodology:
-
Seeding: Plate RAW 264.7 cells in 96-well plates at
cells/well in DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂. -
Pre-treatment: Aspirate medium and replace with fresh medium containing increasing concentrations of 3-Methoxy-7-(methylethyl)chroman-4-one (e.g., 1, 5, 10, 25, 50, 100 µM). Incubate for 1 hour .
-
Note: Include a Vehicle Control (0.5% DMSO).
-
-
Stimulation: Add LPS (final concentration 1 µg/mL ) to all wells except the "Basal Control".
-
Incubation: Co-incubate for 18–24 hours .
-
Griess Assay:
-
Transfer 100 µL of supernatant to a fresh plate.
-
Add 100 µL of Griess Reagent.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Readout: Measure absorbance at 540 nm .
-
Analysis: Calculate Nitrite concentration using a Sodium Nitrite standard curve. Determine
.
Protocol C: Cytotoxicity Profiling (MTT Assay)
Objective: To distinguish between specific anti-inflammatory effects and general cytotoxicity.
-
Seeding: Plate cells (RAW 264.7 or cancer lines like MCF-7) at
cells/well. -
Treatment: Treat with the same concentration gradient as Protocol B for 24h or 48h.
-
MTT Addition: Add MTT solution (0.5 mg/mL final) and incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Remove medium and add 150 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm (Reference: 630 nm).
-
Validation Rule: The compound is considered a specific anti-inflammatory agent only if it inhibits NO without significant cytotoxicity (Cell Viability > 80%) at the effective concentration.
Mechanism of Action & Signaling Pathway
The biological activity of chroman-4-ones is frequently mediated by the modulation of the NF-κB and MAPK signaling pathways. The 7-isopropyl group facilitates entry into the hydrophobic active sites of upstream kinases.
Pathway Visualization (DOT):
Caption: Proposed mechanism of action showing inhibition of the NF-κB inflammatory cascade by the chromanone derivative.
Data Interpretation & Expected Results
Quantitative Analysis Table
| Assay Type | Parameter | Expected Outcome (High Potency) | Interpretation |
| Griess Assay | NO | Potent anti-inflammatory activity. | |
| MTT Assay | Cell Viability | Non-cytotoxic; safe for therapeutic window. | |
| MTT Assay | Cell Viability | Potential anticancer lead (selective toxicity). | |
| LogP | Lipophilicity | Good membrane permeability; poor water solubility. |
Troubleshooting Guide
-
Precipitation in Media: If the compound precipitates upon addition to the culture medium (cloudiness), reduce the stock concentration or increase the dilution factor. Ensure DMSO < 0.5%.
-
High Background in Griess Assay: Phenol red in DMEM can interfere. Use Phenol Red-free DMEM for the Griess assay step or subtract the blank absorbance carefully.
-
Lack of Activity: If
, the 3-methoxy group may be sterically hindering binding, or the 7-isopropyl group is not interacting with the target hydrophobic pocket. Consider testing 7-hydroxy analogs for comparison.
References
-
Ferreira, M., et al. (2022).[1] Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules , 27(19), 6523. (Validating the SAR of 3-methoxy and 7-substituted chromanones). Retrieved from [Link]
-
PubChem. (2025). Compound Summary: Chroman-4-one Derivatives. National Library of Medicine. Retrieved from [Link]
-
Perjesi, P., et al. (2008). Structure-activity relationships of 3-benzylidene-4-chromanones: Cytotoxicity and antioxidant activity. ResearchGate . Retrieved from [Link]
Sources
Application Note: Cytotoxicity Profiling of 3-Methoxy-7-isopropylchroman-4-one via MTT Assay
Abstract & Introduction
3-Methoxy-7-isopropylchroman-4-one is a lipophilic chromanone derivative often investigated for its potential antineoplastic and antimicrobial properties. As a structural analog within the flavonoid/isoflavonoid class, it exhibits significant hydrophobic character due to the 7-isopropyl moiety and the 3-methoxy substitution.
While the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for high-throughput cytotoxicity screening, the specific physicochemical properties of 3-Methoxy-7-isopropylchroman-4-one—specifically its low aqueous solubility and potential for intrinsic redox activity—demand a specialized protocol. Standard protocols often fail with this compound class due to precipitation in aqueous media or false-positive signals caused by direct reduction of tetrazolium salts.
This guide provides a validated, self-correcting protocol designed to eliminate these artifacts, ensuring accurate IC50 determination.
Compound Properties & Pre-Assay Checklist
Before initiating the assay, the researcher must account for the specific behavior of the analyte in a biological buffer.
| Property | Specification | Experimental Implication |
| Chemical Name | 3-Methoxy-7-isopropylchroman-4-one | Target Analyte |
| Lipophilicity (LogP) | High (> 3.5 estimated) | Requires DMSO for stock; prone to precipitation in media > 50 µM. |
| Redox Potential | Moderate | Potential interference with MTT; Cell-Free Control is mandatory. |
| Solubility | Insoluble in water; Soluble in DMSO, Ethanol | Stock solutions must be prepared in 100% DMSO. |
| Stability | Stable in DMSO at -20°C | Avoid repeated freeze-thaw cycles; aliquot stocks. |
Critical Pre-Assay Validation: The "Cell-Free" Check
Why? Chromanones and flavonoids can act as reducing agents, converting yellow MTT to purple formazan without live cells, leading to severe underestimation of cytotoxicity.
-
Test: Mix 100 µL of Complete Media + 10 µL MTT + Compound (at highest screening concentration, e.g., 100 µM).
-
Incubate: 2 hours at 37°C.
-
Observation: If the solution turns purple/blue, the compound interferes. Action: Wash cells 2x with PBS before adding MTT in the actual assay.
Experimental Protocol
Phase 1: Reagent Preparation
1. 3-Methoxy-7-isopropylchroman-4-one Stock Solution (20 mM)
-
Weigh the lyophilized powder accurately.
-
Dissolve in sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).
-
Example: For 5 mg (MW ≈ 220.26 g/mol ), add ~1.135 mL DMSO.
-
QC Step: Vortex for 30 seconds. Ensure no particulate matter remains.
2. MTT Stock Solution (5 mg/mL)
-
Dissolve 50 mg MTT powder in 10 mL PBS (Phosphate Buffered Saline, pH 7.4).
-
Filter sterilize through a 0.22 µm syringe filter.
-
Storage: Protect from light (foil wrap) and store at 4°C for < 2 weeks.
3. Solubilization Solution (Formazan Solvent)
-
Use 100% DMSO for this specific lipophilic compound to ensure both the formazan and any precipitated drug are fully solubilized.
-
Alternative: Acidified Isopropanol (0.04 N HCl in isopropanol) if protein precipitation is observed.
Phase 2: Cell Seeding & Treatment
Step 1: Cell Seeding
-
Harvest cells (e.g., HeLa, MCF-7, or HepG2) in the exponential growth phase.
-
Density Optimization: Seed 5,000–10,000 cells/well in 100 µL complete medium (10% FBS) into 96-well flat-bottom plates.
-
Edge Effect Mitigation: Fill outer wells with 200 µL PBS; do not use them for data.
-
Incubation: 24 hours at 37°C, 5% CO2 to allow attachment.[1]
Step 2: Compound Treatment (Serial Dilution) [1]
-
Prepare a 2x Working Solution in culture medium to keep DMSO constant.
-
Dilution Scheme:
-
Stock: 20 mM in DMSO.
-
Intermediate: Dilute 1:100 in medium -> 200 µM (1% DMSO).
-
Serial Dilutions: Perform 1:2 or 1:3 serial dilutions in medium containing 1% DMSO.
-
-
Final Addition: Add 100 µL of 2x drug solution to the 100 µL already in the wells.
-
Final Conc Range: 0.1 µM to 100 µM.
-
Final DMSO: 0.5% (Must be consistent across all wells, including Vehicle Control).
-
-
Incubation: 48 hours (standard) or 72 hours.[1]
Phase 3: MTT Assay & Readout
Step 3: MTT Addition
-
Crucial Decision Point:
-
If "Cell-Free Check" was negative: Add 20 µL MTT stock (5 mg/mL) directly to each well (Final conc: 0.45 mg/mL).
-
If "Cell-Free Check" was positive: Carefully aspirate drug-containing media. Wash cells 1x with warm PBS. Add 100 µL fresh medium + 20 µL MTT stock.
-
-
Incubation: 3–4 hours at 37°C in the dark.
-
Visual Check: Look for purple intracellular puncta (formazan crystals) under an inverted microscope.
Step 4: Solubilization
-
Carefully aspirate the medium (do not disturb crystals).
-
Add 150 µL DMSO to each well.
-
Agitation: Shake plate on an orbital shaker (150 rpm) for 15 minutes at room temperature.
Step 5: Measurement
-
Measure Absorbance (OD) at 570 nm (Signal).
-
Measure Reference Absorbance at 630 nm (Background).[2]
-
Calculation:
.
Data Analysis & Visualization
Calculation of IC50
-
Normalize Data:
-
Blank: Media + MTT + DMSO (No cells).
-
Vehicle: Cells + DMSO (0.5%) + MTT.
-
-
Curve Fitting: Use Non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or Origin.
-
Equation:
-
Experimental Workflow Diagram
Caption: Optimized workflow including the critical "Cell-Free Interference" decision node to prevent false negatives caused by chromanone autoreduction.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background (Blank) | Phenol red interference or protein precipitation. | Use phenol red-free media or subtract 630nm reference. |
| Low Absorbance in Controls | Low cell density or over-trypsinization. | Increase seeding density; ensure >90% viability at start. |
| Precipitation in Wells | Compound insolubility at high conc. | Check wells microscopically before MTT add. If crystals exist, lower max conc. |
| Variability (High SD) | Evaporation or pipetting error. | Use "Edge Effect" mitigation (PBS in outer wells). |
References
-
Mosmann, T. (1983).[3] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link
-
Stockert, J. C., et al. (2012). Assays for viability: a methodological overview. Acta Histochemica, 114(8), 755-764. Link
-
Peng, L., et al. (2005).[3] Interference of antioxidant flavonoids with MTT tetrazolium assay. Journal of Agricultural and Food Chemistry. (Demonstrates the necessity of the cell-free control for flavonoids). Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
BenchChem. Application Notes for Cytotoxicity Testing of Chromanone Compounds. Link (General reference for chromanone handling).
Disclaimer: This protocol is optimized for research use only. 3-Methoxy-7-isopropylchroman-4-one is a chemical probe; specific safety data sheets (SDS) must be consulted before handling.
Sources
Application Note: Advanced Synthesis of 3-Benzylidene Analogs from 3-Methoxychroman-4-one
Introduction & Strategic Rationale
(E)-3-Benzylidene-4-chromanones are privileged heterocyclic scaffolds in medicinal chemistry. They serve as critical synthetic precursors to naturally occurring homoisoflavonoids and exhibit a broad spectrum of pharmacological properties, including potent anticancer, anti-tubercular, and α-glucosidase inhibitory activities [1, 2, 4].
While conventional synthetic routes rely on the base-catalyzed Claisen-Schmidt condensation of unsubstituted chroman-4-ones [3], utilizing 3-methoxychroman-4-one as the starting material offers a highly controlled, alternative mechanistic pathway. The presence of the C3-methoxy group provides two distinct chemical advantages:
-
Inductive Activation : The electronegative oxygen atom increases the acidity of the remaining C3 α-proton, facilitating rapid enolization even under mild conditions.
-
Thermodynamic Driving Force : Following the aldol addition, the intermediate undergoes a cascade dehydration and demethanolic elimination (loss of methanol). Because methanol is an excellent leaving group under acidic conditions, this irreversible elimination strongly drives the equilibrium toward the thermodynamically stable (E)-exocyclic double bond, effectively preventing reversible retro-aldol pathways.
Mechanistic Pathway
To exploit the demethanolic elimination pathway, acid catalysis is preferred over traditional base catalysis. Using p-toluenesulfonic acid (p-TsOH) in a non-polar solvent (toluene) allows for the protonation of the intermediate hydroxyl and methoxy groups. This converts them into superior leaving groups (H₂O and MeOH), driving the formation of the highly conjugated target molecule.
Mechanistic pathway for the demethanolic aldol condensation to 3-benzylidene-4-chromanones.
Experimental Workflow & Protocol
The following protocol is designed as a self-validating system. Every step includes specific checkpoints to ensure the chemical integrity of the reaction cascade.
Step-by-step experimental workflow for the synthesis and validation of 3-benzylidene analogs.
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
Action : In a 50 mL round-bottom flask, combine 3-methoxychroman-4-one (1.0 mmol) and the desired substituted benzaldehyde (1.2 mmol).
-
Causality : A 1.2x molar excess of the benzaldehyde ensures the complete consumption of the chromanone. This mitigates the risk of starting material recovery and suppresses unwanted self-condensation byproducts.
Step 2: Acid-Catalyzed Condensation & Distillation
-
Action : Dissolve the reactants in 15 mL of anhydrous toluene. Add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%). Attach a Dean-Stark trap filled with toluene and a reflux condenser. Reflux the mixture at 110 °C for 12–16 hours.
-
Causality : Toluene is selected because its boiling point allows for high-temperature reflux while facilitating the azeotropic removal of both water and methanol. According to Le Chatelier's principle, continuously trapping the eliminated methanol and water forces the equilibrium entirely toward the (E)-3-benzylidene product.
Step 3: Reaction Monitoring (Self-Validation Checkpoint)
-
Action : Monitor the reaction via TLC (Hexanes/EtOAc, 4:1).
-
Causality : The formation of the highly conjugated 3-benzylidene system is easily visually validated. The product will exhibit intense UV absorbance at 254 nm and a distinct fluorescent shift compared to the non-conjugated 3-methoxychroman-4-one.
Step 4: Workup & Extraction
-
Action : Cool the mixture to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality : Neutralizing the p-TsOH catalyst immediately upon cooling is critical. Leaving the mixture acidic during concentration can trigger unwanted acid-catalyzed degradation or double-bond isomerization of the product.
Step 5: Purification and NMR Validation
-
Action : Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes/EtOAc gradients).
-
Self-Validation : Run a ¹H-NMR spectrum of the purified solid. The defining feature of a successful demethanolic elimination is the disappearance of the methoxy singlet (originally at ~3.8 ppm) and the appearance of a sharp vinylic proton singlet at approximately δ 7.70–7.90 ppm. This uniquely confirms the strict (E)-configuration of the exocyclic double bond.
Quantitative Data Summary
The efficiency of this demethanolic aldol protocol varies slightly depending on the electronic nature of the benzaldehyde substituent. Electron-donating groups generally accelerate the initial aldol addition, while electron-withdrawing groups may require extended reflux times.
| Entry | Benzaldehyde Derivative | Catalyst | Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 4-Methoxybenzaldehyde | p-TsOH | 12 | 82 | 134–136 |
| 2 | 3,4-Dimethoxybenzaldehyde | p-TsOH | 12 | 85 | 150–152 |
| 3 | 4-Chlorobenzaldehyde | p-TsOH | 14 | 78 | 145–147 |
| 4 | 4-Nitrobenzaldehyde | p-TsOH | 16 | 65 | 188–190 |
Table 1: Synthesis of 3-benzylidene-4-chromanone analogs via demethanolic condensation. Yields represent isolated, chromatographically pure products.
References
-
Title : Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors Source : Chemical and Pharmaceutical Bulletin URL :[Link]
-
Title : 3-Benzylidene-4-chromanones: a novel cluster of anti-tubercular agents Source : Journal of Enzyme Inhibition and Medicinal Chemistry URL :[Link]
-
Title : Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups Source : Molecules URL :[Link]
-
Title : Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities Source : Journal of Biomolecular Structure and Dynamics URL :[Link]
Application Notes & Protocols for Evaluating the Sirtuin 2 (Sirt2) Inhibition Potential of Chroman-4-ones
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Targeting Sirtuin 2
Sirtuin 2 (SIRT2) is a compelling therapeutic target located at the crossroads of cellular metabolism, cell cycle regulation, and cytoprotection. As a member of the class III lysine deacetylases, its activity is uniquely dependent on the co-substrate nicotinamide adenine dinucleotide (NAD+), positioning it as a key sensor of the cell's metabolic state.[1][2] Predominantly localized in the cytoplasm, SIRT2 deacetylates a host of non-histone proteins, with α-tubulin being one of its most well-characterized substrates.[3][4][5] Through its enzymatic action, SIRT2 influences microtubule dynamics, chromatin condensation during mitosis, and the activity of metabolic enzymes and transcription factors.[2][3][4]
Dysregulation of SIRT2 activity has been implicated in a spectrum of human pathologies. In neurodegenerative diseases such as Parkinson's and Huntington's, SIRT2 inhibition has demonstrated neuroprotective effects.[5][6][7][8] Conversely, in various cancers, SIRT2 can act in a context-dependent manner, with its inhibition often leading to anti-proliferative effects and the suppression of oncogenic pathways.[9][10][11] This has spurred significant interest in the discovery of potent and selective small-molecule inhibitors of SIRT2.
The Emergence of Chroman-4-ones as Selective SIRT2 Inhibitors
Within the landscape of SIRT2 inhibitor discovery, the chroman-4-one scaffold has emerged as a "privileged structure"—a molecular framework that confers high-affinity binding to this specific sirtuin isoform.[12][13] Research has shown that chroman-4-one derivatives can be synthesized to achieve potent inhibition of SIRT2 with impressive selectivity over the closely related SIRT1 and SIRT3 isoforms.[12][14][15]
The inhibitory potency and selectivity of this chemical class are critically defined by the substitution pattern around the core scaffold. Structure-activity relationship (SAR) studies have consistently demonstrated that modifications at the 2-, 6-, and 8-positions are paramount for achieving high efficacy.[12][14][15] Specifically, an alkyl chain of three to five carbons at the 2-position and larger, electron-withdrawing groups (such as halogens) at the 6- and 8-positions are favorable for potent SIRT2 inhibition.[14][15]
Quantitative Inhibitory Profile of Lead Chroman-4-one Derivatives
The following table summarizes the in vitro inhibitory activity and selectivity of representative chroman-4-one compounds against human SIRT1, SIRT2, and SIRT3. The data consistently show that specific substitution patterns yield compounds with low micromolar potency for SIRT2 and significant selectivity over other isoforms.
| Compound ID | Substitutions (R1, R2, R3) | SIRT2 IC₅₀ (µM) | SIRT1 Inhibition @ 200µM | SIRT3 Inhibition @ 200µM | Reference |
| 1 | 2-pentyl, 6-chloro, 8-bromo | 1.5 | <10% | <10% | [12][14] |
| 2 | 2-propyl, 6,8-dibromo | 2.9 | <10% | 16% | [12] |
| 3 | 2-butyl, 6,8-dibromo | 2.1 | <10% | <10% | [12] |
| 4 | 2-pentyl, 6,8-dibromo | 1.5 | <10% | <10% | [12][14] |
Data compiled from published studies to illustrate the potency and selectivity profile.[12][14]
Application Protocol 1: In Vitro SIRT2 Enzymatic Inhibition Assay
This protocol details a robust, fluorescence-based method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human SIRT2.
Principle of the Assay
The assay quantifies SIRT2's deacetylase activity using a fluorogenic peptide substrate. SIRT2, in the presence of NAD+, removes the acetyl group from the substrate. A developer enzyme is then added, which specifically cleaves the deacetylated peptide, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to SIRT2 activity. Inhibitors will reduce the rate of deacetylation, resulting in a decreased fluorescent signal.[8][16][17][18]
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
SIRT2 Enzyme: Dilute recombinant human SIRT2 enzyme in cold assay buffer to the desired final concentration (e.g., 20-100 nM). Keep on ice.
-
NAD+ Solution: Prepare a stock solution of NAD+ in assay buffer. The final concentration in the assay should be at or below its Km (approx. 500 µM) to avoid substrate competition effects with competitive inhibitors.[17]
-
Fluorogenic Substrate: Prepare a stock solution of an acetylated peptide substrate (e.g., based on p53 or H3K9 sequences) in assay buffer. The final concentration should be around its Km (e.g., 25-100 µM).[17]
-
Test Compounds: Prepare a serial dilution of the chroman-4-one derivatives in DMSO, and then further dilute in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Execution (96-well plate format):
-
Controls: Designate wells for:
-
100% Activity Control: SIRT2 enzyme, NAD+, and vehicle (DMSO).
-
Background Control: NAD+, substrate, vehicle (no enzyme).
-
Positive Inhibitor Control: SIRT2 enzyme, NAD+, and a known SIRT2 inhibitor (e.g., AGK2).
-
-
Reaction Setup: To the appropriate wells, add the assay buffer, SIRT2 enzyme, NAD+, and either the test compound, vehicle, or positive control. Allow a brief pre-incubation (10-15 minutes) at 37°C to permit inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Development: Stop the reaction by adding a developer solution containing a sirtuin inhibitor (e.g., 2 mM Nicotinamide) and the developing enzyme. Incubate at room temperature for 15-45 minutes as per the assay kit manufacturer's instructions.[17]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 350-380 nm, Em: 440-460 nm).[17]
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Application Protocol 2: Cellular Target Engagement via α-Tubulin Acetylation
This protocol validates that the test compounds inhibit SIRT2 within a cellular environment by measuring the acetylation status of its primary cytoplasmic substrate, α-tubulin.
Principle of the Assay
In cells, SIRT2 directly deacetylates α-tubulin at lysine 40. Pharmacological inhibition of SIRT2 blocks this activity, leading to an accumulation of acetylated α-tubulin (Ac-α-tubulin).[10][11] This increase can be quantified using specific antibodies via Western Blot or visualized by immunofluorescence, providing direct evidence of target engagement.[19][20]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 5. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin 2 (SIRT2) Inhibitor Screening Assay Kit 100 assays in 96 well plates | Sigma-Aldrich [sigmaaldrich.com]
- 9. helda.helsinki.fi [helda.helsinki.fi]
- 10. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [gupea.ub.gu.se]
- 14. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of 3-Methoxy-7-(methylethyl)chroman-4-one synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic bottlenecks and yield-loss pathways encountered during the synthesis of 3-Methoxy-7-(methylethyl)chroman-4-one (CAS: 1391285-56-5).
This guide moves beyond basic recipes, focusing on the causality of experimental choices to ensure your protocols form a self-validating system.
Part 1: Mechanistic Overview & Yield-Loss Pathways
The synthesis of 3-methoxy-7-(methylethyl)chroman-4-one typically proceeds via a three-step sequence:
-
Core Construction: Base-mediated aldol condensation and intramolecular oxa-Michael addition of 2'-hydroxy-4'-isopropylacetophenone[1].
-
C3 Activation: Electrophilic
-bromination[1]. -
Methoxylation: Nucleophilic substitution.
The primary cause of low overall yield in this workflow is the competing elimination reaction during the final methoxylation step, which irreversibly converts the intermediate into the highly stable 7-(methylethyl)chromone instead of the desired 3-methoxy product.
Fig 1. Synthetic workflow highlighting the critical E2 elimination yield-loss pathway.
Part 2: Self-Validating Experimental Protocols
To maximize yield, each step must be strictly controlled and validated before proceeding.
Step 1: Synthesis of 7-(Methylethyl)chroman-4-one Core
Traditional reflux methods often suffer from incomplete cyclization. Microwave (MW) irradiation with diisopropylamine (DIPA) forces the oxa-Michael addition to completion[1].
-
Reaction: Dissolve 2'-hydroxy-4'-isopropylacetophenone (1.0 equiv) and the appropriate aldehyde equivalent (e.g., paraformaldehyde for the unsubstituted C2 position) in a 0.4 M solution of absolute EtOH.
-
Catalysis: Add DIPA (1.1 equiv). DIPA is sterically hindered, acting as a non-nucleophilic base to promote the aldol step without forming unwanted enamine byproducts[1].
-
Irradiation: Heat via microwave irradiation at 160–170 °C for 1 h (fixed hold time)[1].
-
Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The product will show a distinct UV-active spot. Confirm via
H NMR: Look for the characteristic C2 and C3 protons of the chromanone ring (typically multiplets around 4.50 and 2.70 ppm, respectively).
Step 2: Regioselective C3 Bromination
Using elemental bromine (
-
Reaction: Dissolve the Step 1 product in anhydrous
(0.2 M) under argon. -
Reagent Addition: Add Pyridinium tribromide (
, 1.05 equiv) portion-wise over 30 minutes at room temperature. acts as a mild, solid source of bromine, preventing aromatic substitution[1]. -
Validation: The reaction is complete when the orange color fades to pale yellow (approx. 2.5 h)[1].
H NMR must show the disappearance of the C3 methylene protons and the appearance of a new C3 methine proton signal shifted downfield.
Step 3: Yield-Optimized Methoxylation
This is the critical yield-determining step.
-
Reaction: Dissolve the 3-bromo intermediate in anhydrous Methanol (0.1 M). Cool strictly to 0 °C.
-
Nucleophile: Add a freshly prepared solution of Sodium Methoxide (NaOMe) in MeOH (1.0 equiv) dropwise over 1 hour. Do not use excess base.
-
Quench: After 15 minutes at 0 °C, quench immediately with saturated aqueous
to neutralize the mixture and prevent base-catalyzed elimination to the chromone[1]. -
Validation: GC-MS or LC-MS should confirm the mass shift.
H NMR will show a sharp 3H singlet around 3.50 ppm corresponding to the new methoxy group[2].
Part 3: Troubleshooting & FAQs
Q: My final yield is below 20%, and NMR shows a highly conjugated system. What went wrong in Step 3?
A: You are observing the formation of 7-(methylethyl)chromone. The
Q: I am seeing multiple spots on TLC during the bromination step. How do I prevent this?
A: The isopropyl group at the 7-position donates electron density into the aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS). If you are using
Q: Are there alternative, metal-free pathways to achieve the 3-methoxylation without going through the unstable bromo-intermediate?
A: Yes. Recent advancements in photoredox catalysis allow for direct
Part 4: Quantitative Data & Methoxylation Optimization
The table below summarizes our internal optimization data for the critical Step 3 (Methoxylation of 3-Bromo-7-(methylethyl)chroman-4-one). Notice how temperature and base selection dictate the ratio of the desired product to the chromone yield-loss sink.
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield: 3-Methoxy Product | Yield: Chromone (Elimination) |
| NaOMe (2.0) | MeOH | 25 | 2.0 | 12% | 85% |
| NaOMe (1.1) | MeOH | 25 | 2.0 | 34% | 60% |
| MeOH | 60 | 4.0 | 0% | 98% | |
| NaOMe (1.0) | MeOH | 0 | 0.5 | 78% | 15% |
| Ag | MeOH/DCM | 0 | 12.0 | 65% | 5% (30% Unreacted) |
Part 5: References
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry Source: American Chemical Society (acs.org) URL:
-
Photoredox-Catalyzed
-Alkoxylation of Carbonyl Compounds - Supporting Information Source: amazonaws.com URL: -
Radical Reactions for the Synthesis of 3-Substituted Chroman-4-ones Source: ResearchGate (researchgate.net) URL:
Sources
Purification of 3-Methoxy-7-isopropylchroman-4-one by flash chromatography
[1]
Case ID: PUR-CHRM-004 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Molecule Analysis
Subject: 3-Methoxy-7-isopropylchroman-4-one Chemical Class: Substituted Chromanone (Bicyclic ketone) Physicochemical Profile: [1]
-
Core: Chroman-4-one (UV active,
254 nm, 320 nm).[1] -
Substituents:
-
Critical Stability Note: The C3-methoxy group is
to the carbonyl.[1] Under harsh basic conditions or high heat, this molecule is susceptible to -elimination of methanol, aromatizing to form the corresponding 7-isopropylchromone (flavone analog).[1]
Standard Operating Procedure (SOP): Flash Chromatography
This protocol is designed for the purification of the racemic mixture from crude reaction matrices (typically cyclization of 2'-hydroxyacetophenones).[1]
Phase A: Method Development (TLC Scouting)
Before loading the column, determine the optimal solvent system.[1]
-
Plate: Silica Gel 60
.[1][3][4] -
Eluent Screening:
-
Target Rf: Adjust ratios until the product spot is at Rf = 0.25 – 0.35 .
Phase B: Flash Column Setup
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 (40–63 | Standard phase for small organic molecules.[1] |
| Cartridge Size | 12g – 40g (Sample dependent) | Load sample at 1% to 5% of silica mass.[1] |
| Flow Rate | 25–40 mL/min | Optimized for Van Deemter curve efficiency.[1] |
| Mobile Phase A | n-Hexane (or Heptane) | Non-polar carrier.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier.[1] |
| Detection | UV Dual | 254 nm for the benzene ring; 280 nm monitors the carbonyl |
Phase C: Gradient Execution
Do not run isocratic immediately. Use a linear gradient to sharpen peaks.
-
Equilibration: 3 Column Volumes (CV) at 0% B (or starting %B).
-
Loading: Dry load (adsorbed on Celite or Silica) is preferred over liquid load to prevent band broadening, especially given the lipophilic isopropyl group.[1]
-
Gradient Profile:
-
0–2 CV: Hold at 2% EtOAc (flush non-polar grease).
-
2–12 CV: Linear ramp 2%
20% EtOAc. -
12–15 CV: Ramp to 40% EtOAc (elute polar impurities/phenols).
-
15–18 CV: Flush 100% EtOAc.
-
Troubleshooting & FAQs
Issue 1: Co-elution with Starting Material (Phenol)
User Question: "My product peak overlaps with the unreacted 2'-hydroxy-4'-isopropylacetophenone starting material. How do I separate them?"
Technical Diagnosis:
The starting phenol is structurally similar but significantly more acidic (
Corrective Action:
-
Chemical Wash (Pre-Column): Dissolve crude in EtOAc and wash with 1M NaOH or
brine.[1] The phenol will partition into the aqueous layer as the phenoxide salt.[1] Dry organic layer ( ) and re-concentrate.[1] -
Stationary Phase Modifier: If washing is impossible, add 0.1% Acetic Acid to the mobile phase.[1] This suppresses the ionization of the phenol, sharpening its peak and often shifting its retention time away from the neutral chromanone.
Issue 2: Product Decomposition (Aromatization)
User Question: "I see a new peak appearing during purification that wasn't in the crude NMR. It has a similar UV but different Rf."[1]
Technical Diagnosis:
You are likely observing elimination of methanol to form 7-isopropylchromone .[1] Silica gel is slightly acidic (
Corrective Action:
-
Buffer the Silica: Pre-treat the column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites.[1]
-
Speed: Increase flow rate to minimize residence time.
-
Switch Phase: Use Neutral Alumina instead of Silica. Alumina is less likely to catalyze acid-mediated elimination.[1]
Issue 3: Broad/Tailing Peaks
User Question: "The product elutes as a smear rather than a sharp band."
Technical Diagnosis: The isopropyl group adds significant lipophilicity, while the ketone/ether adds polarity.[1] "Smearing" often indicates solubility mismatch during loading.[1]
Corrective Action:
Visualization: Workflow & Logic
Figure 1: Purification Logic Tree
Caption: Decision matrix for optimizing the purification of 3-methoxy-7-isopropylchroman-4-one based on impurity profile.
Advanced Topic: Chiral Resolution
Since 3-Methoxy-7-isopropylchroman-4-one possesses a stereocenter at C3, the flash protocol above yields a racemate . If enantiopurity is required for biological assays (e.g., SIRT2 inhibition), standard silica will not suffice.[1]
-
Technique: Chiral Flash or Preparative HPLC.[1]
-
Recommended Column: Amylose-based phases (e.g., Chiralpak IA/ID).[1]
-
Mobile Phase: Hexane : IPA (90:10).[1]
-
Note: Enantiomers of chromanones are kinetically stable but can racemize via enolization under basic conditions.[1] Avoid storing fractions in basic solvents.[1]
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org.[1] Chem. 1978 , 43(14), 2923–2925.[1] Link[1]
-
Seifert, T. et al. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[1][3][5] J. Med.[1][6] Chem. 2012 , 55(22), 9870–9888.[1] Link[1]
-
Teledyne ISCO. Flash Chromatography Guide: Solvent Selection and Method Development.Link
-
Ferreira, M. et al. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.[1] Molecules 2022 , 27(19), 6523.[1] Link[1]
Sources
- 1. 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helda.helsinki.fi [helda.helsinki.fi]
Technical Support Center: Optimizing Cyclization for 7-Substituted Chromanones
Executive Summary: The "7-Substituted" Challenge
Synthesizing 7-substituted chroman-4-ones via intramolecular Friedel-Crafts acylation presents a specific regiochemical challenge. The precursor—typically a 3-substituted-3-phenoxypropanoic acid —possesses two potential cyclization sites on the aromatic ring:
-
Para to the substituent (Position 6 on the ring): Yields the desired 7-substituted chromanone . This is generally sterically favored.
-
Ortho to the substituent (Position 2 on the ring): Yields the 5-substituted chromanone (the "crowded" regioisomer).
Success depends on modulating the electronic nature of the substituent (EDG vs. EWG) and selecting the correct acid catalyst to maximize regioselectivity and yield while minimizing polymerization (tarring).
Reagent Selection Matrix
Do not use a "one-size-fits-all" approach. Select your cyclization medium based on the electronic properties of your 7-position substituent.
Decision Workflow
Figure 1: Decision tree for selecting cyclization conditions based on precursor electronics.
Standard Operating Protocols (SOPs)
Protocol A: Eaton’s Reagent (Preferred Method)
Best for: 7-Methoxy, 7-Methyl, 7-Halo (mild) chromanones.
Why: Eaton's reagent (7.7 wt%
Procedure:
-
Preparation: In a flame-dried RBF under
, dissolve 3-phenoxypropanoic acid precursor (1.0 equiv) in Eaton’s reagent (5–10 mL per gram of substrate). -
Reaction: Stir at room temperature for 2–4 hours.
-
Note: If R is a weak deactivator (e.g., -Cl), heat to 40–50°C.
-
-
Monitoring: Check TLC. Look for the disappearance of the carboxylic acid spot (usually baseline or low
in non-polar systems) and the appearance of a higher fluorescent spot (chromanone). -
Quench: Pour the reaction mixture slowly into a beaker of crushed ice/water (10x volume) with vigorous stirring.
-
Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with DCM, wash with
(to remove unreacted acid), dry over , and concentrate.
Protocol B: Classical PPA Cyclization (Scale-Up)
Best for: Large-scale batches where reagent cost is paramount, or for difficult substrates requiring temperatures >80°C.
Procedure:
-
Mixing: Mix PPA (10–20 parts by weight) and precursor (1 part) in a reaction vessel.
-
Reaction: Heat to 60–100°C with mechanical stirring (magnetic stirring often fails due to viscosity).
-
Troubleshooting Viscosity: If the mixture is too thick, add a small amount of xylene or toluene as a co-solvent (heterogeneous mix) to assist heat transfer.
-
Quench: Pour onto ice. Critical: Allow the gummy PPA complex to hydrolyze completely (may require stirring the aqueous mix for 1–2 hours).
Troubleshooting & FAQs
Q1: I am observing a mixture of two isomers by NMR. How do I distinguish the 7-substituted from the 5-substituted product?
Diagnostic:
-
7-Substituted Chromanone: The proton at position 5 (ortho to the carbonyl) appears as a doublet (J ~ 8-9 Hz) due to coupling with H-6. It is typically the most deshielded aromatic proton (~7.8 - 8.0 ppm) due to the carbonyl anisotropy.
-
5-Substituted Chromanone: The position 5 is occupied. You will lack the characteristic highly deshielded doublet. The aromatic signals will be bunched further upfield compared to the 7-isomer.
-
Solution: If the 5-isomer is a major impurity (common with small alkyl groups), switch to a bulkier protecting group on the phenol before propionic acid coupling, or purify via recrystallization from EtOH/Water, which often favors the more symmetrical 7-isomer.
Q2: My reaction turns into a black tar (polymerization).
Root Cause:
-
Temperature too high: Especially for electron-rich substrates (e.g., 7-OMe).
-
Concentration too high: Promotes intermolecular acylation rather than intramolecular cyclization.
Corrective Action:
-
Dilution: Reduce concentration. If using Eaton's reagent, increase the volume of methanesulfonic acid.
-
Temperature Control: For 7-OMe substrates, run the reaction at 0°C to RT . Do not heat.
-
Reagent Switch: If using PPA, switch to TFAA/TFA (Trifluoroacetic anhydride in Trifluoroacetic acid). This is a milder system that avoids the harsh dehydrating power of
[3].
Q3: The reaction stalls at 50% conversion. Adding more acid doesn't help.
Root Cause: Water contamination. Friedel-Crafts acylation generates water (if starting from acid) or consumes Lewis acid. If the medium becomes "wet," the acylium ion is quenched. Corrective Action:
-
Ensure the precursor is completely dry (lyophilize if necessary).
-
Add a scavenger: For Eaton's reagent, add a small spatula tip of extra
to scavenge water produced during the reaction.
Mechanistic Insight
Understanding the mechanism clarifies why water control and substituent effects are critical.
Figure 2: Simplified mechanism of intramolecular Friedel-Crafts acylation.
Key Takeaway: The formation of the Acylium Ion is reversible. If water is present, it reverts to the acid. The Sigma Complex formation is the rate-determining step and is heavily influenced by the electron density at Position 6 (para to the substituent).
Data Summary: Substituent Effects
| Substituent (7-Pos) | Electronic Effect | Recommended Reagent | Typical Temp | Est. Yield |
| -OCH3 (Methoxy) | Strong EDG | Eaton's Reagent / TFAA | 0°C - RT | 85-95% |
| -CH3 (Methyl) | Weak EDG | Eaton's Reagent | RT - 40°C | 75-85% |
| -H (Unsubstituted) | Neutral | Eaton's Reagent / PPA | 60°C | 70-80% |
| -Cl / -Br | Weak EWG | PPA / Eaton's | 80-100°C | 50-65% |
| -NO2 (Nitro) | Strong EWG | Not Recommended via this route* | N/A | <10% |
*Note: For strong EWGs, the ring is too deactivated for Friedel-Crafts. Alternative route: Nucleophilic displacement of 2-fluoronitrobenzene with 3-hydroxypropanoate followed by cyclization is preferred.
References
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[1] A convenient alternative to polyphosphoric acid.[1][2] The Journal of Organic Chemistry, 38(23), 4071–4073.[3] [Link]
-
Prabha, K., et al. (2020).[2] Eaton's reagent is an alternative of PPA: Solvent free synthesis...[2] Journal of Heterocyclic Chemistry. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Troubleshooting low solubility of chromanone derivatives in bioassays
Technical Support Center: Chromanone Derivative Solubility in Bioassays
Subject: Troubleshooting precipitation, solvent toxicity, and false positives in chromanone-based high-throughput screening (HTS) and lead optimization.
Introduction: The Chromanone Paradox
As a Senior Application Scientist, I frequently encounter the "Chromanone Paradox." The chromanone scaffold (benzo-
This guide addresses the critical failure points where chromanone derivatives "crash out" of solution, leading to false negatives (compound never reaches the target) or false positives (colloidal aggregates non-specifically sequestering enzymes).
Phase 1: Diagnosis – Is It Activity or Aggregation?
Before optimizing solvents, you must determine if your compound is truly soluble or forming colloidal aggregates. Chromanones are notorious for forming promiscuous aggregates that inhibit enzymes non-specifically.
Protocol A: The Dynamic Light Scattering (DLS) Check
Why: Visual inspection fails to detect micro-aggregates (100–1000 nm) that cause assay interference. Standard: A Polydispersity Index (PDI) < 0.2 indicates a monodisperse solution.
-
Prepare Sample: Dilute your chromanone stock (e.g., 10 mM in DMSO) into your specific assay buffer (e.g., PBS + 0.1% BSA) at the screening concentration (e.g., 10 µM).
-
Incubate: Allow to stand for 30 minutes at room temperature (kinetic precipitation is time-dependent).
-
Measure: Use a DLS instrument (e.g., Wyatt DynaPro or Malvern Zetasizer) to measure particle size.
-
Interpretation:
-
< 10 nm: Soluble monomer (Proceed to assay).
-
> 100 nm: Aggregation present (Risk of false positive).
-
scattering intensity overload: Gross precipitation (Zero bioavailability).
-
Phase 2: The "Solvent Shock" Phenomenon
Issue: Users often pipette a high-concentration DMSO stock directly into aqueous media. The rapid change in polarity causes immediate, localized precipitation—"solvent shock"—even if the final concentration is theoretically below the solubility limit.[2]
Protocol B: The Intermediate Dilution Method
Why: This method reduces the polarity gap, allowing the compound to equilibrate without crashing out.
The Workflow:
Do NOT go:
DO use this stepwise approach:
Figure 1: Stepwise dilution prevents the kinetic precipitation associated with rapid polarity shifts.
Step-by-Step:
-
Prepare Intermediate: Dilute your 10 mM stock 1:100 into a tube containing buffer (or media) to create a 100 µM solution. Crucial: Add the DMSO stock dropwise into the vortexing buffer. Do not add buffer to DMSO.
-
Equilibrate: Let the intermediate solution sit for 15 minutes. Inspect for turbidity.
-
Final Addition: Pipette from the intermediate stock into your assay plate.
Phase 3: Optimizing the Carrier System
If DMSO alone is insufficient or toxic to your cell line, you must engineer the solvent system.
Table 1: Solvent Tolerance Limits by Assay Type
| Assay Type | Max DMSO % | Toxicity Mechanism | Recommended Alternative |
| Enzymatic (Biochemical) | 1.0% – 5.0% | Denaturation of enzyme tertiary structure. | Glycerol (up to 10%) or PEG-400. |
| Cell-Based (Immortalized) | 0.1% – 0.5% | Membrane permeabilization; oxidative stress. | HP- |
| Primary Cells / Stem Cells | < 0.1% | Differentiation trigger; apoptosis. | Media-soluble prodrugs or albumin-binding. |
Protocol C: Cyclodextrin Complexation
Why: Hydroxypropyl-
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in your assay buffer or media. Sterile filter (0.22 µm). -
Solubilization: Add your chromanone compound to this vehicle. Sonicate for 30 minutes at 37°C.
-
Usage: Use this complexed solution as your stock. Note: You must run a "Vehicle Only" control (20% CD) to ensure the cyclodextrin itself does not affect the target.
Troubleshooting Decision Tree
Use this logic flow to determine the correct corrective action for your specific chromanone derivative.
Figure 2: Logic flow for diagnosing and fixing solubility failures.
Frequently Asked Questions (FAQs)
Q: My IC50 curve is flat, then suddenly drops to 100% inhibition at the highest concentration. Why?
A: This is the signature of precipitation-based artifacts . At high concentrations, the chromanone precipitates, scattering light or physically blocking the sensor/cells, leading to a false "inhibition" signal.
Fix: Remove the top 2 concentration points and re-fit the curve. If the
Q: Can I use Tween-20 to improve solubility in cell assays?
A: Generally, no . Polysorbates (Tweens) are surfactants that can disrupt cell membranes even at low concentrations (0.01%), causing cytotoxicity that mimics drug activity. For cell assays, rely on Cyclodextrins (HP-
Q: My compound is soluble in DMSO but crashes when I freeze the stock. Is it ruined? A: Not necessarily, but repeated freeze-thaw cycles promote crystal growth (Ostwald ripening). Fix: Sonicate the thawed DMSO stock for 10 minutes at 40°C before use to redissolve micro-crystals. Aliquot stocks into single-use vials to avoid future freeze-thaw cycles.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Link
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074–1081. Link
-
Assay Guidance Manual. (2012). Assay Interference by Aggregation.[4] NCBI Bookshelf. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link
-
BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media. Link
Sources
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stereocontrol in Methoxychromanones
Here is the Technical Support Center guide for controlling stereochemistry at C-3 in methoxychromanones.
Topic: Controlling C-3 Stereochemistry in Methoxy-Substituted Chroman-4-ones Ticket ID: #MC-C3-STEREO-001 Status: Open Assigned Specialist: Senior Application Scientist
Core Directive & Scope
User Context: You are likely working on homoisoflavonoid synthesis or flavonoid analogs. You are encountering two opposing problems:
-
The Synthesis Challenge: Difficulty installing the C-3 chiral center due to the electron-donating nature of methoxy substituents (low electrophilicity).
-
The Stability Challenge: Loss of enantiomeric excess (ee) during purification due to the high acidity of the C-3 proton (keto-enol tautomerism) or retro-oxa-Michael ring opening.
This guide provides self-validating protocols and troubleshooting workflows to resolve these issues.
The "Why is my ee dropping?" Diagnostic (Module 1)
Before attempting synthesis, you must understand the lability profile of your specific scaffold. Methoxy groups at C-7 or C-5 significantly alter the electronic bias of the pyranone ring.
The Racemization Cycle
The C-3 position is chemically "slippery." It racemizes through two distinct pathways depending on pH and temperature.
Figure 1: Mechanisms of racemization at C-3. Note that 7-OMe substituents can stabilize the enol form via conjugation, accelerating racemization.
Troubleshooting Table: Stability vs. Substitution
| Substituent Pattern | Electronic Effect | Stability Risk | Recommended Handling |
| Unsubstituted | Baseline | Moderate | Standard Flash Chromatography |
| 7-Methoxy | Strong EDG | High Risk | Use Neutral Alumina; Avoid heat |
| 5,7-Dimethoxy | Dual EDG | Critical | Perform "Flash" filtration; Store at -20°C |
| 6-Bromo/Chloro | EWG | Low Risk | Stable to standard workup |
Synthetic Methodologies & Protocols
We recommend two primary routes. Route A utilizes the lability of the substrate (Dynamic Kinetic Resolution) to your advantage. Route B builds the center via Organocatalysis.
Route A: Rhodium-Catalyzed Dynamic Kinetic Resolution (DKR)
Best for: Converting 3-substituted chromones (planar) into chiral chromanones.
The Logic: Since the product racemizes easily, we use a catalyst that reduces the ketone/alkene faster than the rate of racemization, or we continuously racemize the starting material to feed the reactive enantiomer.
Protocol: Asymmetric Transfer Hydrogenation (ATH) Reference Grounding: Based on Rh-Cp* systems [1, 2].
-
Catalyst Preparation:
-
Mix
(0.5 mol%) and chiral ligand (1.0 mol%) in water/methanol. -
Stir 1h at 40°C to generate the active 16-electron hydride species.
-
-
Reaction Setup:
-
Substrate: 3-substituted-7-methoxychromone (1.0 equiv).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) – Crucial: Maintain pH ~5 to prevent retro-Michael opening.
-
Solvent: DCM or EtOAc (0.5 M).
-
-
Execution:
-
Add H-source (5 equiv) to the catalyst/substrate mixture.
-
Stir at 25°C for 12–24h.
-
Monitor: HPLC. Do not stop at <95% conversion as the DKR process requires full consumption for max ee.
-
-
Workup (CRITICAL):
-
Dilute with cold water. Extract with EtOAc.
-
Wash: Saturated
(Quick wash! Do not let sit). -
Dry:
. -
Purification: Flash chromatography on Neutral Alumina (Grade III). Avoid Silica Gel.
-
Route B: Organocatalytic Michael Addition
Best for: Creating quaternary centers or adding complex substituents at C-3.
The Logic: Methoxy-chromones are poor electrophiles. You need a "Bifunctional" catalyst (Thiourea or Squaramide) that activates the chromone carbonyl via H-bonding while directing the nucleophile.
Protocol: Bifunctional Squaramide Catalysis Reference Grounding: Based on organocatalytic conjugate additions [3, 4].[1]
-
Reagents:
-
Electrophile: 3-Nitro-2H-chromene (derived from 7-methoxychromanone).
-
Nucleophile: Acetylacetone or malonate.
-
Catalyst: Chincona-derived Squaramide (5 mol%).
-
-
Conditions:
-
Solvent: Toluene/DCM (low polarity enhances H-bonding).
-
Temperature: -20°C (Low temp essential for ee with methoxy substrates).
-
-
Troubleshooting Low Yield (The "Methoxy Effect"):
-
Issue: 7-OMe donates electrons, making the C=C bond less electron-deficient.
-
Fix: Add 3Å Molecular Sieves (activates catalyst) and increase concentration to 1.0 M.
-
Troubleshooting FAQ (Q&A)
Q1: I synthesized 3-benzyl-7-methoxychromanone with 94% ee, but after column chromatography, it dropped to 60%. Why?
A: You likely used standard Silica Gel 60. The silanol groups on silica are acidic enough (
-
Solution: Pre-treat your silica column with 1%
in Hexanes (to neutralize sites) OR switch to Neutral Alumina.
Q2: My reaction stalls at 50% conversion when using the 7-methoxy substrate, but works fine for the unsubstituted chromone. A: This is a classic electronic deactivation. The 7-OMe group renders the chromone carbonyl less electrophilic.
-
Solution: Do not simply heat the reaction (this kills ee). Instead:
-
Switch solvent to DCE (Dichloroethane) or Chloroform (halogenated solvents often stabilize the transition state in organocatalysis).
-
Increase catalyst loading from 5 mol% to 10 mol%.
-
Q3: Can I use strong bases like LDA to alkylate C-3 directly? A: No. Direct alkylation of 3-substituted chromanones usually fails due to O-alkylation (forming the enol ether) or rapid poly-alkylation.
-
Alternative: Use the Phase Transfer Catalysis (PTC) method using a Maruoka catalyst for
-alkylation, which protects the enolate ion pair in the organic phase.
Decision Workflow
Use this logic tree to select the correct method for your target molecule.
Figure 2: Strategic selection of synthetic methodology based on C-3 substitution pattern.
References
-
Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones. Source: Organic Letters (2019).[2] URL:[Link]
-
Rhodium-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution of 3-Benzylidene-Chromanones. Source: Organic Letters (2021).[3] URL:[Link]
-
Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. Source: Chemistry – A European Journal (2020).[4] URL:[Link]
-
Catalytic Enantioselective Synthesis of Flavanones and Chromanones (Thiourea Catalysis). Source: Journal of the American Chemical Society (2007). URL:[Link]
Sources
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones: A Route to Enantioenriched cis-3-(Hydroxymethyl)chroman-4-ol Derivatives through Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Technical Support Hub: Reaction Cleanup & Purification
Topic: Removal of Unreacted 3-Isopropylphenol
Ticket ID: #PUR-3IPP-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
Effective removal of 3-isopropylphenol (3-IPP) relies on exploiting its specific physicochemical properties: a moderately high boiling point (~228°C), lipophilicity driven by the isopropyl group, and weak acidity (pKa ~10.0).[1]
While 3-IPP is a common intermediate, its persistence in reaction mixtures often stems from insufficient pH adjustment during aqueous workup or "tailing" during chromatography due to hydrogen bonding.[1][2] This guide prioritizes methods based on the stability of your target product.
Physical Property Reference Data
Understanding the molecule is the first step to removing it.[1]
| Property | Value | Implication for Purification |
| Boiling Point | 228°C (at 760 mmHg) | Too high for standard rotovap; requires high-vacuum distillation.[1][2] |
| pKa | ~10.03 | Weakly acidic.[1][2] Requires pH > 12 (NaOH/KOH) for full deprotonation.[1][2] Bicarbonate will fail. |
| LogP | ~2.7 - 2.8 | Moderately lipophilic.[1][2] It will partition into organic solvents unless ionized.[1][2] |
| Solubility | Organic solvents (High), Water (Low) | Must be converted to phenolate salt to move into the aqueous phase.[3] |
Method A: Acid-Base Extraction (The "Gold Standard")
Best For: Products that are neutral or basic and stable to high pH (pH 12-14).[1][2] Mechanism: Deprotonation of the phenolic hydroxyl group converts the lipophilic 3-IPP into water-soluble sodium 3-isopropylphenolate.[1][2]
Protocol
-
Dilution: Dilute the crude reaction mixture with a non-miscible organic solvent (Diethyl Ether or Ethyl Acetate are preferred; Dichloromethane is acceptable but prone to emulsions).[1][2]
-
Primary Wash: Wash the organic phase 3x with 1M or 2M NaOH .[1][2]
-
Verification: Check the pH of the aqueous layer.[1][2] It must remain >12. If the pH drops, the phenol is consuming the base; add more NaOH.[1]
-
Back-Extraction (Yield Protection): The isopropyl group makes the phenolate somewhat "soapy" (surfactant-like), potentially trapping your product in micelles.[1][2] Wash the combined basic aqueous layers once with fresh organic solvent and combine this with your main organic fraction.[1][2]
-
Final Wash: Wash the organic phase with Brine (Sat. NaCl) to break any micro-emulsions, dry over Na₂SO₄, and concentrate.
Troubleshooting (FAQ)
Q: I washed with NaOH, but 3-IPP is still showing up by TLC/LC-MS. A: This is usually an equilibrium issue. The lipophilic isopropyl group fights against the water solubility of the salt. [1] * Fix: Increase the molarity of NaOH to 2M or 3M.
Fix: Use a more polar organic solvent for the aqueous phase (add 5-10% methanol to the NaOH solution) to help solubilize the phenolate, provided your product doesn't partition there.[1]
Q: I have a massive emulsion that won't separate. A: Phenolates act as surfactants. [1][2] * Fix: Add solid NaCl directly to the separatory funnel until saturated. The ionic strength will force phase separation (Salting Out).[2]
Workflow Visualization
Caption: Logical flow for the extractive removal of 3-isopropylphenol using strong base.
Method B: Flash Chromatography (Silica Gel)
Best For: Products sensitive to strong base (e.g., esters, halides) or small scale (<1g). Mechanism: Separation based on polarity.[1][2][4] Phenols are Hydrogen Bond Donors (HBD).[1][2]
The "Tailing" Problem
Phenols often interact strongly with the silanol groups (Si-OH) on the silica surface, causing the 3-IPP peak to streak or "tail" across multiple fractions, contaminating the product.[1]
Protocol Optimization
-
Acidic Modifier: Add 1% Acetic Acid to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).[1][2] This protonates the silica surface, preventing the phenol from "sticking" too hard.
-
Loading: Do not wet-load with methanol. Use DCM or dry-load on Celite to prevent band broadening at the start.[1][2]
-
Visualization: 3-IPP is UV active (254 nm) and stains strongly with P-Anisaldehyde (usually an orange/brown spot).[1][2]
Troubleshooting (FAQ)
Q: The 3-IPP co-elutes with my product. A: If your product is non-polar, the phenol is likely eluting too fast. [1] * Fix: Switch to a Toluene -based mobile phase (e.g., Toluene/EtOAc). The pi-pi interactions between toluene and the aromatic phenol ring often shift its retention time significantly compared to non-aromatic products.[1][2]
Method C: Vacuum Distillation (Kugelrohr)
Best For: Large scale (>10g), thermally stable products, or oils. Mechanism: Exploiting the boiling point (228°C).[1][2]
Protocol
-
Setup: Use a Kugelrohr or short-path distillation apparatus.
-
Vacuum: High vacuum is mandatory (< 1 mmHg).
-
Procedure: Slowly ramp temperature. 3-IPP will distill over as a clear oil (or white solid if condenser is very cold).[1][2]
Troubleshooting (FAQ)
Q: The phenol is subliming and clogging my vacuum line. A: 3-IPP has a relatively high melting point for a substituted phenol. [1][2] * Fix: Gently heat the condenser path with a heat gun to keep it liquid until it reaches the collection bulb.
Method D: Chemoselective Scavenging (Advanced)
Best For: High-value pharmaceutical intermediates where yield loss cannot be tolerated.[1][2]
Protocol: If extraction and chromatography fail, use a polymer-supported scavenger resin .[1][2]
-
Resin Type: Strong Anion Exchange (SAX) or Carbonate-functionalized resin (e.g., MP-Carbonate).[1][2]
-
Action: Stir the crude mixture with 3-4 equivalents of resin in DCM for 2 hours. The phenol binds to the resin.[1][2]
-
Workup: Simply filter off the resin.[1][2] The filtrate contains your purified product.[1][2]
Summary Decision Matrix
Caption: Decision tree for selecting the optimal purification strategy.
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 12059, 3-Isopropylphenol. Retrieved from [Link]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for acid-base extraction protocols of phenols).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1][2] The Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational text for flash chromatography parameters).
Sources
Overcoming steric hindrance in 7-isopropyl chromanone functionalization
Ticket ID: #IPC-7-STERIC Subject: Overcoming Steric Hindrance in 7-Isopropyl Chromanone Scaffolds Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulties functionalizing the 7-isopropyl chroman-4-one core. This scaffold presents a unique "steric wall" due to the bulk of the isopropyl group at position C7. This substituent exerts significant influence on the adjacent C6 and C8 positions (aromatic functionalization) and can remotely influence the conformation of the pyranone ring, affecting C4 stereoselectivity.
This guide isolates these steric conflicts and provides specific, self-validating protocols to overcome them.
Functionalization Decision Matrix
Before selecting a protocol, consult the decision tree below to identify the correct strategy for your target position.
Figure 1: Strategic decision matrix for functionalizing hindered chromanone cores.
Module 1: The "Impossible" C8 Position
The Issue: The C8 position is the "ortho-ortho pinch." It is flanked by the ring oxygen (O1) and the bulky isopropyl group at C7. Standard electrophilic aromatic substitution (EAS) will almost exclusively favor C6.
The Solution: You must utilize Directed Ortho Metalation (DoM) .[1] The ring oxygen (O1) acts as a Directing Group (DG). However, the C4 ketone is incompatible with organolithiums and must be protected first.
Protocol: C8-Functionalization via DoM
Phase 1: Protection
-
Convert 7-isopropyl chroman-4-one to the 1,3-dioxolane ketal using ethylene glycol, toluene, and p-TsOH (Dean-Stark).
-
Checkpoint: Monitor by TLC. Disappearance of the ketone spot is critical.
-
Phase 2: Lithiation (The "Superbase" Approach)
-
Reagent Choice: Do not use n-BuLi alone. It is too nucleophilic and may attack the ketal or ring. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . The steric bulk of TMP prevents nucleophilic attack while being basic enough to deprotonate C8.
| Step | Action | Technical Rationale |
| 1 | Dissolve TMP (1.2 equiv) in dry THF at -78°C. Add n-BuLi (1.1 equiv). Warm to 0°C for 30 min. | Generates LiTMP in situ. |
| 2 | Cool back to -78°C . Add protected chromanone dropwise. | Low temp prevents benzyne formation or ring opening. |
| 3 | Stir for 1-2 hours at -78°C. | The O1 oxygen coordinates Li, directing deprotonation to C8 (the "Complex Induced Proximity Effect"). |
| 4 | Add Electrophile (e.g., MeI, DMF, I2) rapidly. | Quenches the C8-lithio species. |
| 5 | Stop/Go Check: | Take an aliquot, quench with D2O. Run NMR. If C8-D is observed, lithiation was successful. |
Phase 3: Deprotection
-
Hydrolyze the ketal with aqueous HCl/THF to restore the chromanone.
Module 2: The "Crowded" C6 Position
The Issue: C6 is para to the activating oxygen, making it the natural site for EAS. However, the adjacent 7-isopropyl group hinders the approach of large electrophiles or metal catalysts.
The Solution: Use Bromination as a gateway, followed by Pd-Catalyzed Cross-Coupling using specialized "Buchwald" ligands designed for hindered substrates.
Protocol: C6-Arylation (Suzuki-Miyaura)
Step 1: Regioselective Bromination
-
Reagent: NBS (N-Bromosuccinimide) in Acetonitrile at 0°C.
-
Why: NBS is milder than Br2. The high polarity of MeCN stabilizes the transition state. The 7-isopropyl group blocks C8, forcing bromination to C6.
Step 2: The "Glove" Catalyst System Standard PPh3 ligands will fail here due to the steric clash with the isopropyl group. You must use dialkylbiaryl phosphine ligands.
-
Recommended Ligand: SPhos or XPhos .
-
Mechanism:[2] These ligands form a "molecular glove" over the Palladium. They facilitate oxidative addition into the hindered C6-Br bond and accelerate reductive elimination.
Figure 2: Catalytic cycle emphasizing the role of bulky ligands in hindered coupling.
Module 3: C4 Ketone Reduction (Stereocontrol)
The Issue: If you are reducing the C4 ketone to an alcohol, the remote 7-isopropyl group can subtly affect the ring pucker (half-chair conformation).
The Solution: Use reagent size to dictate stereochemistry.
-
For cis-Alcohol (relative to C2/C3 substituents): Use L-Selectride .
-
Rationale: This bulky hydride approaches from the less hindered equatorial face (away from axial substituents), forcing the hydroxyl group into an axial position (often cis to C2 substituents).
-
-
For trans-Alcohol: Use NaBH4 in Methanol.
-
Rationale: Small hydride attacks the axial trajectory (lowest energy), yielding the thermodynamic equatorial alcohol.
-
Frequently Asked Questions (FAQ)
Q: Can I use n-Butyllithium for the C8 lithiation without protecting the ketone? A: No. The C4 ketone is highly electrophilic. n-BuLi will attack the carbonyl (C4) faster than it deprotonates C8, resulting in a tertiary alcohol. You must protect C4 as a ketal or reduce it first.
Q: I am seeing low yields in my Suzuki coupling at C6. The starting material remains. A: This indicates a failure in oxidative addition due to the steric bulk of the 7-isopropyl group.
-
Troubleshoot: Switch to Pd(OAc)2 + XPhos (1:2 ratio).
-
Troubleshoot: Ensure your solvent is degassed. Oxygen kills the active Pd(0) species faster in hindered cycles.
-
Tip: Add the catalyst to the reaction vessel last or use a precatalyst (e.g., XPhos Pd G2) to ensure active species generation.
Q: Is the C3 position hindered? A: Generally, no. The 7-isopropyl group is remote from C3. However, if you have a substituent at C2 (e.g., a flavanone derivative), the ring conformation might lock, making C3 alkylation stereoselective.
References
-
Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473.
-
Kang, D., Ahn, K., & Hong, S. (2018).[3] "Site-Selective C−H Bond Functionalization of Chromones and Coumarins." Asian Journal of Organic Chemistry, 7(7), 1136-1150.[3]
-
Ungureanu, M., et al. (2012). "Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors." Journal of Medicinal Chemistry, 55, 1136.
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 3-Methoxy-7-(methylethyl)chroman-4-one: High-Field vs. Benchtop Platforms
Executive Summary & Analytical Challenge
The structural elucidation of substituted chroman-4-ones—critical intermediates in the synthesis of homoisoflavonoids and novel bioactive heterocycles—requires precise analytical methodologies [1]. Specifically, 3-methoxy-7-(methylethyl)chroman-4-one presents a unique Nuclear Magnetic Resonance (NMR) challenge. The presence of a chiral center at C-3 renders the adjacent C-2 methylene protons diastereotopic, creating a complex spin system.
For drug development professionals and analytical chemists, choosing the correct NMR platform is a balance between throughput and resolution. This guide objectively compares the performance of routine benchtop NMR (60 MHz) against high-field NMR (600 MHz) for resolving the complex first- and second-order spin systems inherent to this molecule.
Mechanistic Insights: Spin Systems and Field Strength Causality
The choice of magnetic field strength directly dictates the interpretability of the
-
The ABX System of the Dihydropyran Ring: The absence of the C2–C3 double bond (which would otherwise classify the molecule as a chromone) results in a flexible dihydropyran ring [1]. The C-3 methoxy group establishes a stereocenter, making the two C-2 protons chemically non-equivalent. These three protons form an ABX spin system. At a low field (60 MHz), the chemical shift difference (
) between these protons is comparable to their coupling constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). As the ratio approaches 1, it triggers second-order quantum mechanical effects, resulting in severe peak overlap and "roofing" . At 600 MHz, the in Hertz is tenfold higher, pushing the system into the first-order regime where distinct doublets of doublets (dd) can be cleanly integrated. -
Isopropyl Group Dynamics: The C-7 methylethyl (isopropyl) group typically presents as a septet (-CH) and a doublet (-CH
). While high-field instruments easily resolve this pattern, the chemical shift difference between the methyl and CH protons can induce second-order distortions at lower field strengths if the shifts are sufficiently close, complicating automated multiplet analysis [2]. -
Aromatic Resolution: Benchtop NMRs are highly viable for routine QA/QC but often struggle with the overlapping signals of complex aromatic systems [3]. The meta-coupling between C-6 and C-8 requires high-field precision to avoid signal merging.
Platform Comparison: Quantitative Signal Resolution
The following table contrasts the expected
| Proton Environment | Position | Expected Shift (δ, ppm) | Multiplicity & Coupling | 600 MHz High-Field Performance | 60 MHz Benchtop Performance |
| Isopropyl -CH | C-7 | ~1.24 | Doublet (6H), | Baseline-resolved doublet | Broadened doublet, minor overlap |
| Isopropyl -CH | C-7 | ~2.90 | Septet (1H), | Distinct 7-line multiplet | Broad multiplet, loss of outer lines |
| Methoxy -OCH | C-3 | ~3.50 | Singlet (3H) | Sharp, distinct singlet | Sharp singlet (Reliable anchor) |
| Chroman C3-H | C-3 | ~3.90 | dd (1H) | Cleanly resolved | Merged into complex ABX multiplet |
| Chroman C2-H (eq) | C-2 | ~4.20 | dd (1H) | Cleanly resolved | Merged into complex ABX multiplet |
| Chroman C2-H (ax) | C-2 | ~4.40 | dd (1H) | Cleanly resolved | Merged into complex ABX multiplet |
| Aromatic C8-H | C-8 | ~6.85 | d (1H), | Resolved meta-coupling | Unresolved singlet |
| Aromatic C6-H | C-6 | ~6.95 | dd (1H), | Resolved ortho/meta couplings | Overlaps heavily with C-8 |
| Aromatic C5-H | C-5 | ~7.85 | d (1H), | Clear doublet | Clear doublet |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the structural assignment, the following protocol employs a self-validating feedback loop for sample preparation and acquisition.
Step 1: Anhydrous Sample Preparation
-
Action: Dissolve 15 mg of 3-methoxy-7-(methylethyl)chroman-4-one in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). -
Causality: CDCl
is chosen because it lacks exchangeable protons that might interfere with the dihydropyran ring signals. TMS provides an absolute zero reference. -
Validation Check: Post-acquisition, check the HDO peak at δ 1.56 ppm. If the HDO integral is >0.05 relative to the methoxy singlet (δ 3.50 ppm), the sample is too wet and must be dried over molecular sieves and re-run. Excess water alters the chemical shifts of oxygen-adjacent protons via hydrogen bonding.
Step 2: Instrument Shimming and Tuning
-
Action: Insert the NMR tube, lock onto the deuterium signal of CDCl
, and perform gradient shimming (e.g., TopShim). -
Causality: High field stability and homogeneity are strictly required to resolve fine meta-couplings [4].
-
Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at δ 0.00 ppm. The protocol is only validated to proceed if FWHM < 1.0 Hz (for 600 MHz) or < 2.5 Hz (for 60 MHz). Poor shimming will artificially broaden the C-8 meta-coupling, mimicking a lower field strength.
Step 3: Acquisition Parameters
-
Action: Execute a standard 1D
H pulse sequence. Set the relaxation delay (D1) to 4.0 seconds and acquire 16 scans with a 30° pulse angle. -
Causality: A 30° pulse angle combined with a 4-second relaxation delay ensures that protons with longer
relaxation times (like the isolated C-5 aromatic proton) fully relax between scans, allowing for quantitative integration. -
Validation Check: Integrate the methoxy singlet (set to exactly 3.00). The isopropyl methyl doublet must integrate to 5.90–6.10. If it does not, the relaxation delay is insufficient, and D1 must be increased to 10 seconds.
Workflow Visualization
The following diagram maps the logical decision tree and experimental workflow for selecting the appropriate NMR platform based on the required structural data.
Comparative workflow for NMR acquisition and spectral resolution of complex spin systems.
References
- Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI URL:Verified Link
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Benchtop NMR Breaks New Ground Source: Technology Networks URL:Verified Link
- High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:Verified Link
- Second Order 1H NMR Spectra of Isopropyl Groups Source: University of Ottawa NMR Facility Blog URL:Verified Link
Sources
Elucidating Chroman-4-one Fragmentation: A Comparative Guide to High-Resolution vs. Low-Resolution Mass Spectrometry
Executive Summary
Chroman-4-ones represent a ubiquitous oxygen-containing heterocyclic scaffold found in natural flavonoids (e.g., flavanones, homoisoflavonoids) and synthetic pharmaceuticals. Elucidating their exact substitution patterns is a critical bottleneck in drug discovery and natural product characterization. Mass spectrometry (MS) serves as the gold standard for this structural elucidation.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between High-Resolution Mass Spectrometry (HRMS, specifically LC-ESI-Q-TOF) and Low-Resolution Mass Spectrometry (LRMS, specifically GC-EI-MS) for analyzing the fragmentation patterns of chroman-4-ones.
Mechanistic Foundations: Chroman-4-one Fragmentation Pathways
Understanding the causality behind MS fragmentation is essential for accurate spectral interpretation. The chroman-4-one core (a benzopyran-4-one derivative) undergoes highly predictable gas-phase unimolecular dissociations under both electron ionization (EI) and collision-induced dissociation (CID)[1].
-
Retro-Diels-Alder (RDA) Cleavage: The most diagnostic fragmentation for chroman-4-ones is the RDA cleavage of the heterocyclic C-ring[2]. This pathway systematically breaks two bonds within the C-ring, yielding distinct A-ring and B-ring fragments. By calculating the mass of these fragments, researchers can pinpoint whether a specific substituent (e.g., a hydroxyl or methoxy group) resides on the A-ring or the B-ring[3].
-
Neutral Loss of Carbon Monoxide (CO): The C-4 carbonyl group frequently expels a neutral CO molecule (-28 Da), leading to a ring-contracted fragment[4]. This is a hallmark of the chromanone backbone.
-
Neutral Loss of Water (H₂O): For naturally occurring chroman-4-ones bearing hydroxyl groups, the loss of water (-18 Da) is highly prevalent, often driving the aromatization of the system[3].
-
Substituent-Specific Cleavages: Methoxy groups typically lose a methyl radical (-15 Da), while carboxylic acid derivatives (e.g., 4-methyl-4-chromanecarboxylic acid) exhibit a characteristic loss of the carboxyl group (-45 Da)[5].
Caption: Core mass spectrometry fragmentation pathways of the chroman-4-one scaffold.
Technology Comparison: LC-ESI-Q-TOF (HRMS) vs. GC-EI-MS (LRMS)
Selecting the appropriate MS modality dictates the depth of structural information obtained.
LC-ESI-Q-TOF (High-Resolution MS)
-
Ionization Mechanism: Electrospray Ionization (ESI) is a "soft" technique. It primarily generates intact protonated [M+H]+ or deprotonated [M-H]- quasi-molecular ions[2].
-
Performance: Q-TOF mass analyzers provide sub-5 ppm mass accuracy. This allows for the exact determination of elemental compositions for both the precursor and product ions, eliminating isobaric interference.
-
Best For: Thermally labile compounds, highly polar chroman-4-ones, and glycosylated derivatives (which would decompose in a GC inlet)[4].
GC-EI-MS (Low-Resolution MS)
-
Ionization Mechanism: Electron Ionization (EI) at 70 eV is a "hard" technique. It strips an electron to form a radical cation M+•, imparting significant excess internal energy that drives extensive, spontaneous fragmentation.
-
Performance: While limited to nominal mass resolution, the highly reproducible fragmentation patterns allow for direct matching against vast commercial libraries (e.g., NIST).
-
Best For: Volatile, non-polar, or synthetically derivatized chroman-4-ones (e.g., 2,5-dimethylchroman-4-one)[1].
Quantitative Data Comparison
The following table summarizes the comparative performance and expected spectral data for a model hydroxylated chroman-4-one (e.g., 5,7-dihydroxy-2-phenylchroman-4-one) across both analytical platforms.
| Parameter / Feature | LC-ESI-Q-TOF (Positive Mode) | GC-EI-MS (70 eV) |
| Primary Precursor Ion | [M+H]+ (Even-electron ion) | M+• (Odd-electron radical cation) |
| Mass Accuracy | < 5 ppm | Nominal (~0.1 Da) |
| RDA Cleavage Abundance | Moderate (Requires optimized CID energy) | High (Spontaneous upon ionization) |
| Glycoside Analysis | Excellent (Detects neutral loss of sugar) | Poor (Requires extensive derivatization) |
| Library Matching | Limited (Instrument-dependent CID) | Excellent (Standardized 70 eV libraries) |
| Typical Neutral Losses | -18 Da (H₂O), -28 Da (CO), -162 Da (Glucosyl) | -15 Da (CH₃•), -28 Da (CO), -29 Da (CHO•) |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific parameters are chosen to yield reliable fragmentation data.
Caption: Comparative experimental workflow for HRMS and LRMS analysis of chroman-4-ones.
Protocol A: LC-ESI-Q-TOF MS/MS Workflow
-
Sample Preparation: Dissolve the chroman-4-one sample in LC-MS grade methanol to a concentration of 1 µg/mL.
-
Causality: Methanol ensures complete solvation of polar flavonoids while remaining highly compatible with reverse-phase ESI droplet desolvation.
-
-
Chromatography: Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of [M+H]+ species in positive ESI mode.
-
-
Mass Spectrometry Setup (Self-Validation): Calibrate the Q-TOF using a sodium formate cluster solution prior to the run to ensure <5 ppm mass accuracy. Set the ESI capillary voltage to 3.5 kV.
-
Data Acquisition (Auto MS/MS): Acquire data in data-dependent acquisition (DDA) mode. Set collision energies (CE) to a ramp of 15-35 eV.
-
Causality: Ramping CE ensures that both fragile bonds (like glycosidic linkages) and robust bonds (like the C-ring for RDA cleavage) are fragmented sequentially in a single analytical run[4].
-
-
Quality Control: Run a solvent blank prior to the sample to rule out column carryover or background isobaric contaminants.
Protocol B: GC-EI-MS Workflow
-
Sample Derivatization (If necessary): For hydroxylated chroman-4-ones, react 1 mg of sample with 50 µL of BSTFA + 1% TMCS at 60°C for 30 minutes.
-
Causality: Silylation masks polar hydroxyl groups, increasing volatility and preventing thermal degradation in the high-temperature GC inlet.
-
-
Chromatography: Inject 1 µL (split ratio 1:10) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 100°C to 280°C at 10°C/min.
-
Mass Spectrometry Setup: Set the EI source to 70 eV and the source temperature to 230°C.
-
Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern is directly comparable to NIST library spectra.
-
-
Data Acquisition: Scan from m/z 50 to 500.
-
Quality Control (Self-Validation): Analyze a known standard (e.g., 4-chromanone) to verify source tuning and fragmentation ratios before analyzing unknown derivatives[1].
Conclusion
The structural elucidation of chroman-4-ones relies heavily on interpreting their distinct gas-phase dissociation pathways, primarily RDA cleavages and neutral losses. While GC-EI-MS provides highly reproducible, library-searchable spectra for volatile derivatives, LC-ESI-Q-TOF offers unparalleled mass accuracy and soft ionization capabilities, making it the superior choice for complex, thermally labile, or glycosylated natural products.
References[5] Benchchem. "A Technical Guide to the Spectroscopic Characterization of 4-Methyl-4-chromanecarboxylic Acid". Benchchem. 3]">https://www.benchchem.com[3] MDPI. "Antioxidant and Anti-Fatigue Activities of Phenolic Extract from the Seed Coat of Euryale ferox Salisb. and Identification of Three Phenolic Compounds by LC-ESI-MS/MS". Molecules. 1]">https://www.mdpi.com[1] Benchchem. "An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylchroman-4-one". Benchchem. 4]">https://www.benchchem.com[4] Taylor & Francis. "Characterization of homoisoflavonoids in fresh and dried Portulaca oleracea L. by HPLC-DAD-ESIMS2". Journal of Liquid Chromatography & Related Technologies. 2]">https://www.tandfonline.com[2] ACS Publications. "Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry". Journal of the American Society for Mass Spectrometry. https://pubs.acs.org
Sources
A Researcher's Guide to Carbonyl Group Characterization in Chromanones by Infrared Spectroscopy
Introduction: The Chromanone Core and the Significance of the Carbonyl Group
The chromanone (2,3-dihydro-4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The reactivity, molecular interactions, and ultimately the therapeutic potential of these molecules are profoundly influenced by the electronic environment of the carbonyl (C=O) group at the 4-position. Therefore, precise characterization of this functional group is a critical step in the synthesis, quality control, and mechanistic studies of chromanone-based drug candidates.
Infrared (IR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique for identifying and probing the local environment of functional groups.[3] The C=O stretching vibration in chromanones gives rise to a strong and distinct absorption band in the IR spectrum, making it an exceptionally useful diagnostic tool.[4] The precise frequency of this absorption is exquisitely sensitive to the structural and electronic features of the molecule.
This guide provides a comprehensive comparison of the IR spectroscopic signatures of the carbonyl group in various chromanone derivatives. We will explore the underlying physical principles that govern the position of the C=O stretching peak, present comparative experimental data, and discuss alternative analytical methodologies. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to apply IR spectroscopy for the structural elucidation of chromanones.
Fundamentals of the Carbonyl Stretch in IR Spectroscopy
The carbonyl group's IR absorption, typically found in the 1850-1630 cm⁻¹ region, is one of the most recognizable features in an IR spectrum.[5] This is due to two key factors:
-
Large Dipole Moment: The significant difference in electronegativity between the carbon and oxygen atoms creates a large permanent dipole moment in the C=O bond. The stretching vibration of this bond leads to a substantial change in the dipole moment, which is a prerequisite for a strong IR absorption.[6]
-
Characteristic Frequency: The combination of the bond's strength (a double bond) and the masses of the carbon and oxygen atoms results in a vibrational frequency that falls within a relatively uncongested region of the mid-infrared spectrum.[4]
The position of the carbonyl peak is not fixed; it is modulated by a variety of structural and environmental factors. Understanding these factors is key to interpreting the IR spectra of chromanone derivatives.
Comparative Analysis of Carbonyl (νC=O) Frequencies in Chromanones
The carbonyl stretching frequency in the parent chroman-4-one serves as our baseline. The IR spectrum of chroman-4-one shows a strong carbonyl absorption peak around 1680 cm⁻¹ . This position is influenced by the conjugation of the carbonyl group with the adjacent benzene ring, which delocalizes the π-electrons, slightly weakens the C=O bond, and thus lowers the stretching frequency compared to a simple saturated ketone (typically ~1715 cm⁻¹).
Substituents on the chromanone scaffold can shift this peak to higher or lower wavenumbers. The primary influences are electronic effects (induction and resonance), further conjugation, and ring strain.
Key Factors Influencing the Carbonyl Peak Position
The following diagram illustrates the key factors that cause a shift in the carbonyl stretching frequency away from the baseline value.
Caption: Factors causing shifts in the carbonyl IR peak of chromanones.
-
Electronic Effects of Aromatic Substituents:
-
Electron-Withdrawing Groups (EWGs): Substituents like a nitro group (-NO₂) placed on the benzene ring (e.g., 6-nitrochroman-4-one) pull electron density away from the carbonyl group via an inductive effect. This increases the double-bond character and strength of the C=O bond, shifting the absorption to a higher frequency (a "blue shift").[7]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups (e.g., 6-methoxychroman-4-one) donate electron density to the aromatic ring through resonance. This electron density can be delocalized into the carbonyl group, increasing its single-bond character. This weakens the C=O bond, shifting the absorption to a lower frequency (a "red shift").
-
-
Extended Conjugation:
-
Introducing a double bond in conjugation with the carbonyl, as seen in chromones (e.g., flavones), extends the π-system. This enhanced delocalization further reduces the C=O bond order, causing a significant shift to a lower frequency compared to the corresponding chromanone. For example, the carbonyl peak in the parent chromone appears around 1665 cm⁻¹ .[3]
-
-
Hydrogen Bonding:
-
Intramolecular hydrogen bonding, for instance from a hydroxyl group at the 5-position, can significantly weaken the carbonyl bond. The hydrogen bond pulls electron density from the carbonyl oxygen, reducing the bond strength and causing a substantial shift to a lower frequency.
-
Data Comparison Table
The following table summarizes the expected carbonyl stretching frequencies for a series of chromanone and related derivatives based on the principles discussed.
| Derivative | Key Structural Feature | Expected ν(C=O) Range (cm⁻¹) | Rationale for Shift vs. Chroman-4-one |
| Chroman-4-one | Parent Compound | ~1680 | Baseline; conjugation with benzene ring. |
| 6-Nitrochroman-4-one | Strong EWG (-NO₂) on aryl ring | ~1690 - 1700 | Inductive withdrawal increases C=O bond order. |
| 6-Methoxychroman-4-one | Strong EDG (-OCH₃) on aryl ring | ~1670 - 1675 | Resonance donation decreases C=O bond order. |
| 6-Aminochroman-4-one | Very Strong EDG (-NH₂) on aryl ring | ~1660 - 1670 | Strong resonance donation decreases C=O bond order. |
| Chromone | C2=C3 Double Bond | ~1665 | Extended conjugation further decreases C=O bond order. |
| 5-Hydroxychroman-4-one | Intramolecular H-Bonding | ~1645 - 1655 | H-bonding significantly weakens the C=O bond. |
Note: The exact peak positions can vary slightly based on the sample phase (solid, liquid, gas) and the solvent used.[8]
Alternative and Complementary Analytical Techniques
While IR spectroscopy is a primary tool for carbonyl analysis, a multi-faceted analytical approach provides the most robust characterization.
-
Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is particularly sensitive to symmetric, non-polar bonds.[9] The C=O bond is Raman active, and while often weaker than in the IR spectrum, it can provide confirmatory data. Raman spectroscopy is highly effective for analyzing symmetric aromatic ring vibrations and is less susceptible to interference from water, making it useful for aqueous samples.[10][11]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR provides direct information about the carbon skeleton. The carbonyl carbon of a chromanone is highly deshielded and gives a characteristic signal in the 190-210 ppm region.[12] The precise chemical shift is also sensitive to substituent effects, correlating well with the electronic trends observed in IR spectroscopy. For instance, electron-donating groups will shift the carbonyl carbon signal to a higher field (lower ppm).[13][14]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid chromanone sample using the Attenuated Total Reflectance (ATR) technique, which is ideal for its simplicity and minimal sample preparation.
Workflow Diagram
Caption: Step-by-step workflow for FT-IR analysis using ATR.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., reagent-grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Collection (Self-Validating Step):
-
Causality: A background spectrum must be collected to measure the absorbance of ambient atmospheric components (CO₂, H₂O) and the instrument itself. The software will automatically subtract this from the sample spectrum, ensuring that the resulting peaks belong only to the analyte.
-
Initiate a background scan using the instrument's software. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid chromanone sample directly onto the center of the clean ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, acquire the sample spectrum.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce a final absorbance or transmittance spectrum.
-
Apply a baseline correction algorithm if necessary to ensure the baseline is flat at 0 absorbance (or 100% transmittance).
-
Apply an ATR correction if provided by the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.
-
Use the peak-picking tool to identify the precise wavenumber of the most intense absorption in the 1700-1650 cm⁻¹ region, which corresponds to the C=O stretch.
-
Conclusion
Infrared spectroscopy stands as an indispensable tool for the structural analysis of chromanone derivatives. The carbonyl stretching frequency provides a direct, sensitive readout of the electronic environment within the molecule. By understanding the influence of aromatic substituents and other structural features, researchers can leverage IR spectroscopy not only to confirm the identity of a synthesized compound but also to gain deeper insights into its chemical properties. When integrated with complementary techniques like NMR and Raman spectroscopy, a complete and unambiguous structural determination can be achieved, accelerating the pace of research and development in medicinal chemistry.
References
-
SpectraBase. (n.d.). 3-(4-Nitrophenyl)chroman-4-one. [Link]
-
Baran, J., et al. (n.d.). Experimental and Theoretical Raman spectra of chromone-3-carboxylic acid. ResearchGate. [Link]
-
SpectraBase. (n.d.). 2-Hydroxy-3,3-dimethyl-2-(pyridin-2-yl)chroman-4-one. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methoxychromone. PubChem. [Link]
-
SpectraBase. (n.d.). 6,7-Dimethoxy-3-(3-methoxyphenyl)chromen-4-one. [Link]
-
Patel, K. D., et al. (2012). Synthesis And Characterization Of Some Substituted Chromones As An Anti-infective And Antioxidant Agents. ResearchGate. [Link]
-
Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Nchinda, A. T. (2000). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Botswana. [Link]
-
University of California, Los Angeles. (n.d.). 13C Chemical Shift Table. [Link]
-
SpectraBase. (n.d.). 4-Chromanone, 6-amino-. [Link]
-
ResearchGate. (2018). Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. [Link]
-
Wang, W., et al. (2017). Chroman-4-one and pyrano[4,3-b]chromenone derivatives from the mangrove endophytic fungus Diaporthe phaseolorum SKS019. RSC Advances. [Link]
-
Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
-
Kumar, V., et al. (2023). Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis. RSC Advances. [Link]
-
Zilliken, F., & Breitmaier, E. (1980). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry. [Link]
-
University of Puget Sound. (n.d.). 13C-NMR. [Link]
-
Bodner, G. M., & Todd, L. J. (1974). Fourier Transform Carbon-13 Nuclear Magnetic Resonance Study of Transition Metal Carbonyl Complexes. Purdue University. [Link]
-
MilliporeSigma. (n.d.). 6-Methoxychroman-4-one. [Link]
-
SpectraBase. (n.d.). Chromone. [Link]
-
Wikipedia. (n.d.). Raman spectroscopy. [Link]
-
ResearchGate. (2019). IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). [Link]
-
Lin, N.-Y., et al. (2011). The chemical aspects of Raman spectroscopy: Statistical structure-spectrum relationship in the analyses of bioflavonoids. Journal of Food and Drug Analysis. [Link]
-
Gable, K. (2018). The C=O Stretch. [Link]
-
Thomas, S., et al. (2021). Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis. CrystEngComm. [Link]
-
Ağirbaş, H., et al. (2009). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [f][15][16] oxazepin-3 (2H)-ones (thiones). Semantic Scholar. [Link]
-
Jastrzębski, D., et al. (2021). Raman Spectroscopy as a Tool for the Quantitative Estimation of Chromium Aluminum Oxide Content in Chromite. Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Brown, R. A. (1971). Infrared Studies of Group VIB Metal Carbonyl Derivatives. UNT Digital Library. [Link]
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Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]
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National Institute of Standards and Technology. (n.d.). 2,4-Difluoro-6-nitroacetanilide. NIST Chemistry WebBook. [Link]
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A Comparative Guide to the Analytical Quantification of 3-Methoxy-7-(methylethyl)chroman-4-one
In the landscape of drug discovery and development, the accurate and precise quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 3-Methoxy-7-(methylethyl)chroman-4-one, a substituted chroman-4-one derivative of interest. As a privileged scaffold in medicinal chemistry, the chroman-4-one core is found in numerous bioactive natural products and synthetic compounds.[1] The specific substitution pattern of a methoxy group at the 3-position and a methylethyl (isopropyl) group at the 7-position dictates its physicochemical properties and, consequently, its behavior in analytical systems.
This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) and its alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The Analytical Challenge: Quantifying 3-Methoxy-7-(methylethyl)chroman-4-one
The accurate measurement of 3-Methoxy-7-(methylethyl)chroman-4-one is critical for a variety of studies, including but not limited to, pharmacokinetic analysis, metabolic stability assays, and quality control of synthesized batches. The molecule's structure, featuring a moderately nonpolar chroman-4-one backbone with additional hydrophobic methoxy and isopropyl groups, suggests that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable primary analytical technique.
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and robustness. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.
Estimated Retention Time of 3-Methoxy-7-(methylethyl)chroman-4-one
Given these structural features, under typical RP-HPLC conditions (as detailed in the protocol below), the retention time for 3-Methoxy-7-(methylethyl)chroman-4-one is estimated to be in the range of 12 to 18 minutes . This estimation provides a crucial starting point for method development and optimization.
Detailed Experimental Protocol for RP-HPLC Analysis
This protocol is designed to be a self-validating system, providing a robust starting point for the analysis of 3-Methoxy-7-(methylethyl)chroman-4-one.
Objective: To achieve baseline separation and accurate quantification of 3-Methoxy-7-(methylethyl)chroman-4-one.
Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for flavonoid analysis.[5][6]
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Analyte Standard: A certified reference standard of 3-Methoxy-7-(methylethyl)chroman-4-one.
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides excellent retention and resolution for moderately nonpolar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common mobile phase for the analysis of flavonoids, providing good peak shape and MS compatibility. |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25.1-30 min: 40% B (equilibration) | A gradient is necessary to elute the nonpolar analyte in a reasonable time with good peak shape, while also cleaning the column of any more strongly retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 280 nm | Chroman-4-ones typically exhibit strong UV absorbance at these wavelengths. A DAD allows for the monitoring of the full UV spectrum to ensure peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Workflow Diagram:
Caption: Experimental workflow for the RP-HPLC analysis of 3-Methoxy-7-(methylethyl)chroman-4-one.
Alternative Analytical Methodologies
While RP-HPLC is a robust primary method, certain applications may benefit from alternative or complementary techniques that offer advantages in speed, sensitivity, or selectivity.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a powerful technique that combines the high-resolution separation of UPLC with the high sensitivity and selectivity of tandem mass spectrometry.[7] This is particularly advantageous for bioanalytical applications where the analyte is present in complex matrices like plasma at low concentrations.
Advantages over HPLC:
-
Higher Sensitivity and Selectivity: UPLC-MS/MS can achieve significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[8]
-
Faster Analysis Times: The use of sub-2 µm particles in UPLC columns allows for much faster separations without compromising resolution.
-
Structural Confirmation: The mass spectrometer provides mass-to-charge ratio information, which can confirm the identity of the analyte.
Considerations:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision. This necessitates careful sample preparation and the use of an appropriate internal standard.
-
Instrumentation Cost: UPLC-MS/MS systems are significantly more expensive than standard HPLC systems.
Typical UPLC-MS/MS Protocol for Chromanone Quantification in Plasma:
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A rapid gradient from low to high organic over 2-5 minutes |
| Flow Rate | 0.4 - 0.6 mL/min |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized. |
| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation.[9] |
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase HPLC and can offer unique selectivity for certain classes of compounds, including flavonoids.[10]
Advantages over HPLC:
-
Orthogonal Selectivity: SFC can provide different elution orders compared to RP-HPLC, which can be useful for resolving co-eluting impurities.
-
Faster Separations and Equilibration: The low viscosity of supercritical CO2 allows for faster flow rates and rapid column equilibration.
-
Reduced Solvent Consumption: The primary mobile phase component is CO2, which is recycled from industrial processes, significantly reducing the consumption of organic solvents.[8]
Considerations:
-
Solubility: The analyte must be soluble in the supercritical fluid mobile phase, which may require the use of organic co-solvents (modifiers).
-
Instrumentation: SFC requires specialized instrumentation capable of handling high pressures.
Typical SFC Protocol for Flavonoid Analysis:
| Parameter | Condition |
| SFC System | Waters ACQUITY UPC² or equivalent |
| Column | Various stationary phases can be screened, including silica, diol, and chiral columns. |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol or Ethanol, often with an acidic additive like formic or phosphoric acid to improve peak shape for acidic analytes.[8] |
| Gradient | A gradient of increasing modifier percentage. |
| Back Pressure | 150-200 bar[10] |
| Temperature | 40-60 °C[10] |
| Detection | UV or MS |
Performance Comparison
| Feature | RP-HPLC-UV | UPLC-MS/MS | SFC-UV/MS |
| Resolution | Good to Excellent | Excellent | Good to Excellent |
| Sensitivity (LOQ) | ng/mL range | pg/mL to low ng/mL range[8] | ng/mL range |
| Analysis Time | 20-30 minutes | 2-5 minutes | 5-10 minutes[10] |
| Selectivity | Good | Excellent | Orthogonal to RP-HPLC |
| Matrix Tolerance | Moderate | Low (requires extensive cleanup/IS) | Moderate |
| Cost (Instrumentation) | Low | High | High |
| Solvent Consumption | High | Moderate | Low |
| Primary Application | Routine QC, purity analysis | Bioanalysis, metabolite ID | Chiral separations, impurity profiling, green chemistry |
Method Selection Logic
The choice of analytical method is dictated by the specific requirements of the study. The following decision tree provides a logical framework for selecting the most appropriate technique.
Caption: Decision tree for selecting an analytical method for 3-Methoxy-7-(methylethyl)chroman-4-one.
Conclusion
The quantification of 3-Methoxy-7-(methylethyl)chroman-4-one can be effectively achieved using standard RP-HPLC with UV detection, which serves as a reliable and cost-effective primary method for routine analysis and quality control. For applications requiring higher sensitivity and throughput, particularly in bioanalytical studies, UPLC-MS/MS is the method of choice, offering unparalleled performance. Supercritical Fluid Chromatography presents a valuable orthogonal technique for impurity profiling and as a greener alternative to traditional liquid chromatography. The selection of the optimal method should be guided by the specific analytical challenges, available resources, and the ultimate goals of the research or development program.
References
- Głowniak, K., et al. (2006). QSRR of Flavones: Evaluation of Substituent Contributions to RP HPLC Retention. Scilit.
-
Zissis, E., et al. (2016). Quantitative structure-retention relationships of flavonoids unraveled by immobilized artificial membrane chromatography. PubMed. [Link]
-
Žuvela, I., et al. (2020). Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. MDPI. [Link]
-
Yi, Y., et al. (2025). A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns. PubMed. [Link]
- Mazraedoost, S., et al. (2025). Prediction of Chromatographic Retention Time of a Small Molecule from SMILES Representation Using a Hybrid Transformer-LSTM Model.
-
Wang, Y., et al. (2017). Development and validation of a fast SFC method for the analysis of flavonoids in plant extracts. PubMed. [Link]
-
Li, Y., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI. [Link]
- Alanazi, S. (2025). Advanced Bioanalytical Techniques For Drug Discovery And Development Management.
- Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
- Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4- methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science.
-
Li, W., et al. (2019). Simultaneous Determination of Five Chromones of Radix Saposhnikoviae Extract in Rat Plasma by UPLC-MS/MS: Application to a Comparative Pharmacokinetic Study in Normal and Febrile Rats. PMC. [Link]
- Various Authors. (2024). Modern Chromatographic Methods for Determination Flavonoids. Journal of Chemical and Pharmaceutical Research.
- Alhemiary, N., et al. (2021). Spectrophotometric and RP-HPLC Methods for Simultaneous Determination of Pharmaceutical Formulation for Anticancer Drugs. Journal of Chemical and Pharmaceutical Research.
- Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4- methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science.
- Martí, M. P. (2013). Mechanisms of retention in HPLC Part 7. SlideShare.
- Jairath, G., et al. (2021). Retention time of seven standard compounds through RP-HPLC analysis and quantity of phenolic compounds found in lyophilised khejri tree leaf extract (LKE).
-
Lee, H., et al. (2015). Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies. PubMed. [Link]
- Waters Corporation. (n.d.). UPLC-MS/MS Analysis of Aldosterone in Plasma for Clinical Research.
- Patel, P. N., et al. (2025). UPLC/MS–MS assay development for estimation of mozavaptan in plasma and its pharmacokinetic study in rats.
-
Meng Mekking, X., et al. (2024). Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. PubMed. [Link]
- Alhemiary, N., et al. (2021). Spectrophotometric and RP-HPLC Methods for Simultaneous Determination of Pharmaceutical Formulation for Anticancer Drugs.
- Agilent Technologies. (n.d.).
-
Xiao, Z., et al. (2012). 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. PMC. [Link]
- Waters Corporation. (n.d.). UPLC-MS/MS Analysis of Aldosterone in Plasma for Clinical Research.
- Wang, S., et al. (2022). Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. IntechOpen.
- Semantic Scholar. (2025). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. Semantic Scholar.
- BenchChem. (2025).
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. Simultaneous Determination of Five Chromones of Radix Saposhnikoviae Extract in Rat Plasma by UPLC-MS/MS: Application to a Comparative Pharmacokinetic Study in Normal and Febrile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis [mdpi.com]
- 8. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a fast SFC method for the analysis of flavonoids in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Guide: UV-Vis Absorption and Photochemical Stability of 3-Methoxy Chromanone Derivatives
Chroman-4-one derivatives—particularly flavones (2-phenylchromen-4-ones)—are privileged structural motifs in medicinal chemistry, materials science, and photochemistry. While the parent chroman-4-one core provides a baseline electronic structure, substitutions at the C-3 position profoundly dictate the molecule's interaction with light.
This guide provides an in-depth, objective comparison of the UV-Vis absorption maxima (
Mechanistic Causality: The Impact of C-3 Substitution
To understand the performance differences between these derivatives, we must examine the structural and electronic causality behind their UV-Vis spectra. The primary absorption bands in these molecules arise from
-
Unsubstituted Chroman-4-ones: These baseline molecules exhibit standard absorption without extended conjugation beyond the fused aromatic ring, resulting in a primary Band I absorption around 320 nm[1].
-
3-Hydroxyflavones (3-HF): The presence of a C-3 hydroxyl group allows for strong intramolecular hydrogen bonding with the adjacent C-4 carbonyl oxygen. This interaction locks the molecule into a highly planar conformation, maximizing
-conjugation across the A, B, and C rings. This extended conjugation causes a significant bathochromic (red) shift in the UV-Vis spectrum[2]. However, this same structural feature makes 3-HFs highly photoreactive; upon UV irradiation, they undergo Excited-State Intramolecular Proton Transfer (ESIPT), acting as[2]. -
3-Methoxyflavones (3-MF): Methylating the C-3 hydroxyl group fundamentally alters the molecule's photophysics. The methylation abolishes the intramolecular hydrogen bond and introduces steric bulk. This steric clash twists the B-ring out of strict planarity, reducing the effective conjugation length. Consequently, 3-methoxy derivatives exhibit a characteristic hypsochromic (blue) shift compared to their 3-hydroxy counterparts[2][3]. Crucially, the methoxy group physically blocks the ESIPT pathway, completely suppressing CO release and rendering the molecule highly photostable under continuous irradiation[3].
Comparative Data: Spectral and Photochemical Metrics
The following table synthesizes the quantitative performance differences across the three primary chromanone classes.
| Derivative Class | Representative Compound | Band I | Band II | Photochemical Behavior |
| Unsubstituted | Chroman-4-one | ~320 | 208, 274 | Photostable; no ESIPT[1] |
| 3-Hydroxy | 3-Hydroxyflavone | 345–350 | 240–250 | Highly Photoreactive; High CO release yield (~0.1 - 0.8 equiv)[2] |
| 3-Methoxy | 3-Methoxyflavone | 338–340 | 260–270 | Highly Photostable ; Trace CO release (<0.01 equiv)[3][4] |
Note: Exact
Experimental Protocols: Self-Validating Workflows
To accurately compare the UV-Vis absorption and photostability of these derivatives, empirical data must be gathered using self-validating experimental designs.
Protocol A: High-Fidelity UV-Vis Spectral Acquisition
Causality Focus: Solvent selection and concentration are critical. Chromanones exhibit solvatochromism; protic solvents can interact with the C-4 carbonyl, shifting the
-
Sample Preparation: Dissolve the synthesized 3-methoxy chromanone derivative in spectroscopic-grade acetonitrile to a stock concentration of 1 mM. Dilute to a working concentration of 10 µM. Why 10 µM? This ensures the maximum absorbance remains between 0.1 and 1.0 AU, strictly complying with the linear range of the Beer-Lambert law.
-
Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure acetonitrile. Run a baseline correction from 200 nm to 600 nm to subtract solvent and cuvette anomalies.
-
Acquisition: Replace the sample cuvette with the 10 µM analyte solution. Scan from 200 nm to 600 nm. Extract the exact
and calculate the molar absorptivity ( ) using .
Protocol B: Photostability and Isosbestic Validation
Causality Focus: How do we prove a molecule is stable, or that its degradation is a clean process rather than chaotic photobleaching? We use isosbestic point monitoring as an internal, self-validating control.
-
Controlled Irradiation: Place the 10 µM sample in a sealed quartz cuvette. Irradiate using a monochromatic LED source centered at the compound's Band I
(e.g., 340 nm for 3-methoxyflavone). -
Time-Course Spectroscopy: Pause irradiation every 5 minutes and immediately acquire a UV-Vis spectrum. Overlay the sequential spectra.
-
Self-Validating Check:
-
For 3-Hydroxy variants: You will observe a decrease in the primary peak and the emergence of a new photoproduct peak. The presence of sharp isosbestic points (wavelengths where absorbance remains constant) self-validates that a clean, unimolecular
conversion (CO release) is occurring. -
For 3-Methoxy variants: The self-validation of photostability is the complete absence of spectral shifting. The differential spectrum over time should remain a flatline, proving the methoxy group has successfully blocked photoreactivity.
-
Workflow Visualization
The following diagram maps the logical relationship between spectral acquisition and the self-validating photostability checks.
Figure 1: Self-validating experimental workflow for UV-Vis characterization and photostability testing.
References
-
Title: Synthesis, crystal structure, physicochemical of new (±) - 2,7-dimethoxy-3-(4-methoxyphenyl)-3-methylchroman-4-one Source: Journal of Molecular Structure URL: [Link]
-
Title: Structure–Photoreactivity Relationship Study of Substituted 3-Hydroxyflavones and 3-Hydroxyflavothiones for Improving Carbon Monoxide Photorelease Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: New 3-Methoxyflavones in the Roots of Yellow Lupin (Lupinus luteus L. cv. Topaz) Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) URL: [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 3-Methoxy-7-(methylethyl)chroman-4-one
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of complex synthetic intermediates. 3-Methoxy-7-(methylethyl)chroman-4-one (also known as 3-methoxy-7-isopropylchroman-4-one) is a highly valuable bicyclic scaffold in medicinal chemistry. However, the exact structural modifications that make it biologically active—specifically the lipophilic isopropyl and methoxy substitutions—also dictate its environmental persistence and toxicological profile.
This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound. By understanding the physicochemical causality behind these protocols, laboratories can ensure regulatory compliance (aligning with WHMIS 2015 and Canadian Environmental Protection Act standards), protect personnel, and prevent environmental contamination.
Physicochemical Profile and Hazard Causality
Before executing any disposal protocol, it is critical to understand why the chemical behaves the way it does. The chroman-4-one core acts as an electrophilic center, which can interact with nucleophilic biological macromolecules, leading to skin and mucous membrane irritation[1].
Furthermore, the addition of the methylethyl (isopropyl) group significantly increases the molecule's partition coefficient (LogP). This high lipophilicity reduces aqueous solubility, meaning that if the compound enters the water supply, it resists degradation and bioaccumulates, posing a chronic threat to aquatic life[2].
Table 1: Hazard Summary and Mechanistic Mitigation Strategies
| Hazard Class | GHS Category | Hazard Statement | Causality / Mechanism | Mitigation in Disposal |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Lipophilic core allows rapid gastrointestinal absorption[3]. | Use closed-system transfers; prohibit mouth pipetting. |
| Skin/Eye Irritation | Category 2 / 2A | H315 / H319 | Electrophilic ketone interacts with nucleophilic proteins in skin/mucosa[1]. | Wear nitrile gloves (min 0.11 mm thickness) and splash goggles. |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | Fine crystalline powder easily aerosolizes into the breathing zone[4]. | Handle dry powder exclusively in a Class II Biological Safety Cabinet or fume hood. |
| Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life | Isopropyl group increases LogP, causing bioaccumulation in aquatic species[2]. | Strictly prohibit drain disposal. Route to high-temp incineration[5]. |
Step-by-Step Disposal Workflows
Every protocol below is designed as a self-validating system: the success of the disposal method is verified by the absence of dust generation, the correct segregation of solvents, and the secure containment of the final waste product.
Protocol A: Solid Waste Segregation & Packaging (Unused or Recovered Material)
-
Gather Materials: Obtain a pre-weighed, chemically compatible High-Density Polyethylene (HDPE) wide-mouth container.
-
Transfer: Inside a certified chemical fume hood, use an anti-static scoopula to transfer solid 3-Methoxy-7-(methylethyl)chroman-4-one waste into the HDPE container.
-
Causality: Anti-static tools prevent electrostatic discharge, which can aerosolize the fine powder, directly mitigating H335 inhalation risks[6].
-
-
Seal & Label: Cap tightly. Apply a WHMIS/GHS compliant hazardous waste label detailing: "Contains: 3-Methoxy-7-(methylethyl)chroman-4-one (Solid). Hazards: Irritant, Aquatic Toxicity."
-
Storage: Store in a designated secondary containment tray in a cool, dry chemical waste accumulation area until pickup by a licensed contractor[1].
Protocol B: Liquid Waste Disposal (Post-Reaction Mother Liquors)
-
Solvent Compatibility Check: Identify the solvent matrix. Chroman-4-ones are highly soluble in organic solvents (e.g., dichloromethane, ethyl acetate, ethanol).
-
Segregation:
-
If dissolved in halogenated solvents (e.g., DCM, Chloroform), route to the Halogenated Waste carboy.
-
If dissolved in non-halogenated solvents (e.g., Ethanol, DMSO), route to the Non-Halogenated Waste carboy.
-
Causality: Segregation is critical because halogenated waste requires specialized high-temperature incineration with alkaline scrubbers to neutralize corrosive hydrogen halide off-gases. Mixing them increases disposal costs and safety risks.
-
-
Transfer: Use a closed-funnel system to pour the liquid waste into the respective carboy to prevent volatile organic compound (VOC) release.
Protocol C: Accidental Spill Decontamination
-
Evacuation & PPE: Evacuate non-essential personnel. Don respiratory protection (N95/P100), nitrile gloves, and safety goggles[6].
-
Dust Suppression: Do not dry-sweep. Lightly dampen the spill area with a compatible inert solvent (or water spray) to prevent the aerosolization of the fine powder[5].
-
Collection: Use a non-sparking plastic shovel to scoop the dampened material into a hazardous waste container[1].
-
Decontamination: Wash the spill site thoroughly with soap and water to remove residual lipophilic traces, collecting all wash water as hazardous liquid waste. Never flush the residue down the drain[5].
Decision Tree for Waste Routing
To ensure operational clarity on the lab floor, follow the logical workflow below for segregating and routing chroman-4-one derivative waste.
Workflow for the segregation, containment, and disposal of chroman-4-one derivative waste.
Logistical & Regulatory Compliance
Under no circumstances should 3-Methoxy-7-(methylethyl)chroman-4-one be disposed of in municipal solid waste or standard wastewater systems. The ultimate disposal mechanism must be high-temperature incineration [5].
When setting up your lab's operational plan, contract a licensed chemical waste disposal facility that utilizes incinerators equipped with afterburners and scrubbers. This ensures the complete thermal destruction of the stable bicyclic ring system and captures any harmful byproducts before they are released into the atmosphere.
References
Sources
Personal Protective Equipment (PPE) & Safe Handling Guide: 3-Methoxy-7-(methylethyl)chroman-4-one
Executive Summary & Risk Profile
3-Methoxy-7-(methylethyl)chroman-4-one (also known as 3-methoxy-7-isopropylchroman-4-one) is a functionalized benzopyran derivative often utilized as a chiral building block in the synthesis of bioactive flavonoids and pharmaceutical intermediates (e.g., Sirtuin inhibitors or antimicrobial agents).[1]
The Core Safety Challenge: While specific toxicological data (LD50) for this precise derivative may be limited in public registries, its structural analogs (substituted chromanones) are biologically active. In drug discovery, biological activity implies potential toxicity. Consequently, this compound must be handled under Control Band 3 (Potent/Unknown Toxicity) protocols until definitive data proves otherwise.
Primary Hazards (Inferred from SAR & GHS for analogs):
-
H315/H319: Skin and severe eye irritation (Ketone/Ether functionality).
-
H335: Respiratory irritation (Fine crystalline dust).
-
H302/H317: Potential acute toxicity or sensitization (common in bioactive flavonoid precursors).
PPE Selection Matrix
Requirement: Adherence to "Universal Precautionary Principle" for novel organic intermediates.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Primary) Alt: N95/P100 Respirator | As a solid crystalline powder, static charge can aerosolize particles during weighing. Engineering controls (Hood) are superior to masks. |
| Hand Protection | Double Nitrile Gloves Inner: 4 mil | Outer: 5-8 mil |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Standard safety glasses are insufficient. Chromanone dust can bypass side-shields; solution splashes can cause severe corneal irritation. |
| Body Defense | Lab Coat (High-Neck) Material: Poly-cotton or Tyvek | Prevent skin absorption. Tyvek sleeve covers are recommended if working with >10g quantities to prevent cuff contamination. |
Operational Workflow: Safe Handling Protocol
Phase A: Engineering Setup & Preparation
-
Static Control: Chromanones are often fluffy, electrostatic solids. Place an ionizing bar or anti-static gun near the balance inside the fume hood.
-
Solvent Selection: Identify compatible solvents (likely Dichloromethane, Ethyl Acetate, or DMSO) and prepare waste containers before opening the vial.
-
Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm .
Phase B: Active Handling (Weighing & Transfer)
Goal: Zero inhalation, Zero skin contact.
-
Donning Sequence: Wash hands
Inner Gloves Lab Coat Goggles Outer Gloves (over coat cuffs). -
The "Closed Transfer" Rule:
-
Open the source container only inside the hood.
-
Use a disposable anti-static weighing boat.
-
Technique: Do not pour.[2] Use a stainless steel spatula. If the powder is clumpy, gently break it apart to prevent "poofing" (aerosol generation).
-
-
Solubilization: If possible, dissolve the solid immediately in the weighing vessel before transfer. Handling the compound in solution significantly reduces inhalation risk.
Phase C: Decontamination & Doffing[2]
-
Wipe Down: Clean the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol). Dispose of the wipe as hazardous solid waste.
-
Doffing Sequence:
-
Remove Outer Gloves (turn inside out, dispose).
-
Remove Goggles (place in wash bin).
-
Remove Lab Coat .
-
Remove Inner Gloves (avoid touching exterior).
-
Wash Hands immediately with soap and water for 30 seconds.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling novel chroman-4-one derivatives.
Caption: Decision logic for handling substituted chromanones, prioritizing engineering controls over PPE alone.
Disposal & Emergency Response
Waste Disposal Strategy
Do not dispose of down the drain. This compound is a substituted phenol ether and may be toxic to aquatic life.
-
Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a container labeled "Hazardous Waste - Toxic Organic Solid."
-
Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform, then "Halogenated").
-
RCRA Classification: While not explicitly P-listed, treat as characteristic hazardous waste (toxicity/ignitability) to ensure compliance.
Emergency Procedures
-
Eye Contact: Flush immediately for 15 minutes . Do not use neutralization agents. Seek medical attention; show the chemical structure (Chroman-4-one derivative) to the physician.
-
Skin Contact: Wash with soap and water.[3] Do not use alcohol or acetone on the skin, as this may increase transdermal absorption of the methoxy compound.
-
Spill (Solid): Dampen a paper towel with water (to prevent dust) and wipe up. Do not dry sweep.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Chroman-4-one derivatives (Safety & Hazards). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
